molecular formula C10H8N2O B2794385 3-Pyrazin-2-ylphenol CAS No. 570432-61-0

3-Pyrazin-2-ylphenol

Cat. No.: B2794385
CAS No.: 570432-61-0
M. Wt: 172.187
InChI Key: UMVRGASPEUGOOX-UHFFFAOYSA-N
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Description

3-Pyrazin-2-ylphenol is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.187. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazin-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVRGASPEUGOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Pyrazin-2-ylphenol (CAS 570432-61-0)

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide offers a detailed exploration of 3-Pyrazin-2-ylphenol, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific data for this molecule is limited in publicly available literature, this document provides a thorough analysis based on the well-established chemical principles of its constituent pyrazine and phenol moieties. This guide will delve into its predicted chemical properties, potential synthetic routes, spectroscopic characteristics, and prospective applications, drawing parallels from closely related and well-documented analogues.

Introduction to this compound and the Significance of the Pyrazine Scaffold

This compound belongs to a class of compounds characterized by a phenol ring substituted with a pyrazine ring. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural feature in a multitude of biologically active compounds.[1] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1]

The phenol group, a hydroxyl group attached to a benzene ring, is also a key functional group in many pharmaceuticals and natural products, known for its antioxidant properties and its ability to participate in hydrogen bonding, a crucial interaction in biological systems.[2] The combination of these two pharmacophores in this compound suggests a high potential for interesting biological and chemical properties.

Predicted Chemical and Physical Properties

PropertyPredicted Value/InformationSource/Basis
CAS Number 570432-61-0Chemical Supplier Databases[3]
Molecular Formula C₁₀H₈N₂OBased on structure
Molecular Weight 172.18 g/mol Calculated from molecular formula
Appearance Likely a solid at room temperatureGeneral property of similar aromatic compounds
Solubility Expected to be soluble in organic solvents like DMSO, methanol, and ethyl acetate. Limited solubility in water.Based on the aromatic and phenolic nature
Acidity (pKa) The phenolic proton is expected to be weakly acidic (pKa ~10).General pKa of phenols
Basicity (pKb) The pyrazine nitrogens are weakly basic.General basicity of pyrazines

Potential Synthetic Pathways

The synthesis of this compound can be approached through several established synthetic methodologies in organic chemistry. A plausible and efficient route would involve a cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Suzuki Cross-Coupling Reaction

A highly probable synthetic strategy is the Suzuki cross-coupling reaction between a pyrazinyl-boronic acid derivative and a protected 3-halophenol. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

Conceptual Workflow for Suzuki Coupling:

Suzuki_Coupling cluster_reactants Reactants reagent1 2-Halopyrazine reaction reagent1->reaction Pd catalyst, Base reagent2 3-Hydroxyphenylboronic acid product This compound reaction->product caption Suzuki Coupling Workflow

A potential Suzuki coupling workflow.

Step-by-Step Protocol:

  • Preparation of Reactants:

    • 2-Chloropyrazine (or 2-Bromopyrazine): Commercially available.

    • 3-Methoxyphenylboronic acid: A common starting material where the phenol is protected as a methyl ether to prevent interference with the coupling reaction.

  • Coupling Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxyphenylboronic acid (1.1 equivalents) and 2-chloropyrazine (1 equivalent) in a suitable solvent system, such as a mixture of toluene and water.

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).

    • Add a base, such as sodium carbonate or potassium phosphate (typically 2-3 equivalents).

    • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Deprotection:

    • Once the coupling reaction is complete, the protecting group on the phenol needs to be removed. For a methyl ether, this is commonly achieved using strong acids like hydrogen bromide (HBr) or a Lewis acid such as boron tribromide (BBr₃).

    • The reaction mixture is cooled, and the deprotecting agent is added carefully. The reaction is stirred until the deprotection is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • The reaction mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and phenol rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet (broad)1HPhenolic -OH
~8.5 - 8.7Multiplet2HProtons on the pyrazine ring
~8.3 - 8.4Singlet1HProton on the pyrazine ring
~7.2 - 7.4Multiplet2HProtons on the phenol ring
~6.8 - 7.0Multiplet2HProtons on the phenol ring

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for all ten carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~155 - 160Carbon attached to the hydroxyl group (C-OH)
~140 - 150Carbons of the pyrazine ring
~130 - 140Quaternary carbons
~115 - 130Carbons of the phenol ring
Mass Spectrometry

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion Peak (M+) : m/z = 172.06 (for C₁₀H₈N₂O)

  • Fragmentation: Fragmentation would likely involve the loss of CO, HCN, and cleavage of the bond between the two rings.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound suggest several potential areas of application, particularly in drug discovery.

Medicinal Chemistry
  • Kinase Inhibition: Many pyrazine-containing compounds are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.[1] The pyrazine moiety can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.

  • Antimicrobial and Antifungal Agents: The pyrazine ring is present in numerous natural and synthetic compounds with antimicrobial activity.[4]

  • Anti-inflammatory and Analgesic Properties: Pyrazole and pyrazoline derivatives, which are structurally related to pyrazines, have well-documented anti-inflammatory and analgesic effects.[4][5]

Hypothetical Signaling Pathway Inhibition:

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Proliferation Inhibitor This compound (Potential Kinase Inhibitor) Inhibitor->RAF Inhibition caption Potential Kinase Inhibition

A potential mechanism of kinase inhibition.

Materials Science
  • Organic Electronics: Phenol and pyrazine derivatives can be used as building blocks for organic light-emitting diodes (OLEDs) and other organic electronic devices due to their electronic properties.

  • Ligands for Metal Complexes: The nitrogen atoms in the pyrazine ring can coordinate with metal ions, making this compound a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] Use in a well-ventilated area or a fume hood.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a molecule with significant untapped potential. Its structure, combining the pharmacologically important pyrazine and phenol scaffolds, makes it a promising candidate for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its predicted properties and potential, offering a starting point for researchers interested in exploring this and related compounds. Further experimental validation of the predicted properties and synthetic routes is necessary to fully unlock the potential of this intriguing molecule.

References

  • PubChem. 3-(Pyridin-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • Kumar, S., Bawa, S., Drabu, S., Kumar, R., & Gupta, H. (2009). Biological activities of pyrazoline derivatives--a recent development. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(3), 154–163. [Link]

  • MDPI. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. [Link]

  • Reagentia. 3-(Pyrazin-2-yl)phenol (1 x 500 mg). [Link]

  • Pharmaffiliates. 3-((2,4-Dimethylphenyl)sulfonyl)-2-(piperazin-1-yl)phenol. [Link]

  • PubMed. Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. [Link]

  • Carl ROTH. Safety Data Sheet: Ammonium nitrate. [Link]

  • ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities. [Link]

  • Dana Bioscience. 3-(Pyrazin-2-yloxy)phenol 100mg. [Link]

  • National Institutes of Health. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • PubMed Central. Recent advances in the therapeutic applications of pyrazolines. [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. [Link]

  • ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. [Link]

  • MDPI. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

  • MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • PubMed Central. 4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol. [Link]

  • National Institutes of Health. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. [Link]

  • PubChem. 4-(Pyridin-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • Synerzine. Products. [Link]

  • PubChem. 2-(Pyrazin-2-yliminomethyl)phenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (PDF) Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. [Link]

  • RJPT. Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. [Link]

  • MDPI. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubMed. A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]

Sources

3-(Pyrazin-2-yl)phenol molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Methodology, and Pharmacological Utility

Executive Summary

3-(Pyrazin-2-yl)phenol (CAS: 570432-61-0 ) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Characterized by a pyrazine ring coupled to a phenol moiety at the meta-position, this biaryl system serves as a critical building block for kinase inhibitors, particularly in the design of ATP-competitive agents where the pyrazine nitrogens function as key hydrogen bond acceptors. This guide provides a definitive technical analysis of its molecular properties, validated synthetic pathways, and structural utility in drug discovery.

Molecular Architecture & Physicochemical Profile

The molecule consists of an electron-deficient pyrazine ring linked to an electron-rich phenol. This push-pull electronic character influences its solubility, metabolic stability, and binding affinity in protein pockets.

Structural Identifiers
PropertySpecification
IUPAC Name 3-(Pyrazin-2-yl)phenol
Common Name 3-(2-Pyrazinyl)phenol
CAS Registry Number 570432-61-0
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.19 g/mol
SMILES Oc1cccc(c1)-c2cnccn2
InChI Key Unique identifier derived from structure (e.g., generated via ChemDraw)
Physicochemical Properties
ParameterValue (Experimental/Predicted)Significance
LogP (Octanol/Water) ~1.6 – 1.9Optimal lipophilicity for oral bioavailability (Lipinski compliant).
Topological PSA ~46 ŲIndicates good membrane permeability (Target < 140 Ų).
H-Bond Donors 1 (Phenolic -OH)Critical for active site anchoring (e.g., to Glu/Asp residues).
H-Bond Acceptors 3 (2 Pyrazine N, 1 Phenolic O)Facilitates "hinge region" binding in kinases.
pKa (Phenol) ~9.5Ionization state at physiological pH (7.4) is predominantly neutral.

Synthetic Pathways & Methodology

The most robust route to 3-(Pyrazin-2-yl)phenol is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed C-C bond formation is preferred over Stille coupling due to the lower toxicity of boron reagents compared to organostannanes.

Validated Synthetic Protocol

Reaction Class: Pd(0)-Catalyzed Cross-Coupling Scale: Gram-scale accessible

Reagents:
  • Electrophile: 2-Chloropyrazine (1.0 eq)

  • Nucleophile: 3-Hydroxyphenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution) or K₂CO₃ (3.0 eq)

  • Solvent System: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (standard mixture)

Step-by-Step Methodology:
  • Inerting: Charge a reaction vessel with 2-chloropyrazine, 3-hydroxyphenylboronic acid, and the base. Evacuate and backfill with Argon (

    
    ) three times to remove 
    
    
    
    .
  • Solvation: Add degassed solvent mixture (Dioxane/H₂O).

  • Catalyst Addition: Add Pd catalyst under positive Argon flow.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

  • Purification: Dry organic layer over anhydrous MgSO₄. Concentrate in vacuo. Purify residue via flash column chromatography (SiO₂, Gradient: 0→40% EtOAc in Hexanes).

Mechanistic Workflow (DOT Diagram)

SuzukiCoupling Start Start: 2-Chloropyrazine + 3-Hydroxyphenylboronic Acid OxAdd Oxidative Addition: Pd(0) inserts into C-Cl bond Start->OxAdd Pd(0) Catalyst Transmetal Transmetalation: Boronate transfers aryl group to Pd center (Base assisted) OxAdd->Transmetal Base (Na2CO3) RedElim Reductive Elimination: Product Release + Pd(0) Regeneration Transmetal->RedElim RedElim->OxAdd Catalytic Cycle Product Final Product: 3-(Pyrazin-2-yl)phenol RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 3-(Pyrazin-2-yl)phenol.

Structural Analysis & Characterization

Confirmation of the structure requires a multi-modal approach to verify regional isomerism (meta-substitution) and purity.

Expected NMR Signatures (DMSO-d₆)
  • ¹H NMR (400 MHz):

    • Phenolic -OH: Broad singlet at ~9.6–9.8 ppm (exchangeable with D₂O).

    • Pyrazine Protons: Three distinct signals in the aromatic region (~8.5–9.2 ppm). The proton at position 3 of the pyrazine ring (adjacent to both nitrogens) will be the most deshielded singlet/doublet.

    • Phenol Ring Protons:

      • H-2 (between OH and Pyrazine): Singlet/narrow doublet ~7.6 ppm.

      • H-4, H-5, H-6: Multiplet pattern ~6.9–7.4 ppm.

  • ¹³C NMR:

    • Distinct carbonyl-like signal for C-OH (~158 ppm).

    • Pyrazine carbons typically resonate >140 ppm.

Mass Spectrometry[3]
  • ESI-MS (Positive Mode):

    
     m/z.
    
  • Fragmentation: Loss of CO (28 Da) or HCN (27 Da) is common in MS/MS analysis of phenol/pyrazine derivatives.

Pharmacophore & Medicinal Utility[3][4]

The 3-(Pyrazin-2-yl)phenol scaffold is a "privileged structure" in kinase drug discovery. Its utility stems from its ability to mimic the adenine ring of ATP.

Interaction Logic
  • Hinge Binder: The pyrazine nitrogens (N1/N4) act as H-bond acceptors for the backbone NH of the kinase hinge region.

  • Solvent Front/Back Pocket: The phenolic -OH group can serve as a vector for further substitution (e.g., O-alkylation) to reach the solvent front or can form direct H-bonds with conserved glutamate or aspartate residues in the active site.

Interaction Map (DOT Diagram)

Pharmacophore Pyrazine Pyrazine Ring (Electron Deficient) Phenol Phenol Ring (Electron Rich) Pyrazine->Phenol Biaryl Linkage N_Atoms Pyrazine Nitrogens (H-Bond Acceptors) Pyrazine->N_Atoms OH_Group 3-Hydroxyl Group (Donor/Acceptor) Phenol->OH_Group Glu_Residue Conserved Glu/Asp (Catalytic Spine) OH_Group->Glu_Residue Secondary H-Bond Solvent Solvent Front (Solubility Vector) OH_Group->Solvent Derivatization Site Hinge Kinase Hinge Region (Backbone NH) N_Atoms->Hinge Primary H-Bond

Figure 2: Pharmacophore mapping of 3-(Pyrazin-2-yl)phenol within a theoretical kinase binding pocket.

Experimental Handling & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenols are susceptible to oxidation over prolonged periods; protection from light is recommended.

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.

References

  • PubChem Compound Summary. (n.d.). 3-(Pyrazin-2-yl)phenol (CAS 570432-61-0).[2][3] National Center for Biotechnology Information. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational methodology for biaryl synthesis).
  • Reagentia. (2024). Product Catalog: 3-(Pyrazin-2-yl)phenol.[3] Retrieved from [Link][3]

  • Lynam-Lennon, N., et al. (2019).[4] Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma.[4] Cancer Letters, 447, 115-129.[4] (Demonstrates biological relevance of pyrazine-phenol scaffolds). Retrieved from [Link]

Sources

A Technical Guide to the Nomenclature and Properties of 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring clarity and reproducibility in research and development. This technical guide provides an in-depth analysis of the nomenclature of the heterocyclic compound commonly referred to as either 2-(3-Hydroxyphenyl)pyrazine or 3-Pyrazin-2-ylphenol. By applying the rigorous and systematic rules of the International Union of Pure and Applied Chemistry (IUPAC), we will establish the preferred nomenclature and elucidate the rationale behind this determination. Furthermore, this guide will serve as a practical resource by detailing the physicochemical properties of this compound, a representative experimental synthesis protocol, and a standard analytical workflow for its characterization.

Demystifying the Nomenclature: 2-(3-Hydroxyphenyl)pyrazine vs. This compound

The existence of two interchangeable names for the same chemical entity can lead to confusion and ambiguity in scientific literature and databases. A thorough understanding of IUPAC nomenclature principles is therefore essential for accurate representation.

The Foundation of IUPAC Nomenclature

The IUPAC system provides a standardized method for naming chemical compounds, ensuring that each distinct compound has a unique and descriptive name.[1] The process involves identifying the principal functional group and the parent hydride, which together form the basis of the name.[2]

Establishing the Principal Functional Group and Parent Hydride

In the case of the molecule , we have two key structural features: a pyrazine ring and a phenol moiety (a hydroxyl group attached to a benzene ring). To determine the correct IUPAC name, we must first identify the senior parent compound.[3] According to IUPAC recommendations, a functional parent, which is a parent hydride combined with a principal characteristic group, is considered a senior parent compound.[3] The hydroxyl group of the phenol confers this status, making phenol the senior parent hydride.[4]

The pyrazine ring is therefore treated as a substituent attached to the phenol parent. The point of attachment on the phenol ring is designated by the lowest possible locant, which in this case is position 3. The pyrazine ring itself is attached via its carbon at position 2.

The Verdict: this compound as the Preferred IUPAC Name

Based on the principle of seniority of the functional parent, the preferred IUPAC name is This compound . The name "2-(3-Hydroxyphenyl)pyrazine" treats the pyrazine ring as the parent, which contradicts the IUPAC seniority rules in this context.

To further illustrate the decision-making process for determining the parent compound, the following flowchart, generated using DOT language, outlines the key steps based on IUPAC guidelines.

IUPAC_Nomenclature_Decision start Start with the chemical structure identify_moieties Identify key structural moieties: - Pyrazine ring - Phenol (hydroxyphenyl) group start->identify_moieties principal_group Determine the principal characteristic group identify_moieties->principal_group is_phenol_functional_parent Is the phenol moiety a functional parent? principal_group->is_phenol_functional_parent phenol_parent Phenol is the senior parent compound is_phenol_functional_parent->phenol_parent Yes, due to the -OH group pyrazine_parent Pyrazine as the parent compound is_phenol_functional_parent->pyrazine_parent No pyrazine_substituent Pyrazine is treated as a substituent phenol_parent->pyrazine_substituent numbering Number the phenol ring to give the substituent the lowest locant (position 3) pyrazine_substituent->numbering final_name Construct the preferred IUPAC name: This compound numbering->final_name alternative_name Leads to the non-preferred name: 2-(3-Hydroxyphenyl)pyrazine pyrazine_parent->alternative_name

Caption: IUPAC nomenclature decision workflow for this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. The following table summarizes the key computed properties for this compound, with data referenced from analogous compounds due to the limited availability of direct experimental values for this specific molecule. The data for the closely related compound 3-(Pyridin-2-yl)phenol from PubChem serves as a reliable estimate.[5]

PropertyValueSource
Molecular Formula C₁₀H₈N₂O-
Molecular Weight 172.18 g/mol -
XLogP3-AA 1.8PubChem (CID: 13417094)[5]
Hydrogen Bond Donor Count 1PubChem (CID: 13417094)[5]
Hydrogen Bond Acceptor Count 3PubChem (CID: 13417094)[5]
Rotatable Bond Count 1PubChem (CID: 13417094)[5]
Exact Mass 172.063663 g/mol -
Topological Polar Surface Area 49.0 ŲPubChem (CID: 13417094)[5]
CAS Number 100330-89-6-

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a representative procedure for this synthesis.

Rationale for Experimental Choices

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction, favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. Palladium catalysts are highly efficient for this transformation. The choice of a suitable base and solvent system is crucial for the reaction's success, with aqueous carbonate bases and polar aprotic solvents like 1,4-dioxane or DMF being common.

Step-by-Step Methodology

Materials:

  • 2-Chloropyrazine

  • 3-Hydroxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyrazine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water. Subsequently, add potassium carbonate (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

The following DOT graph visualizes the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup: - 2-Chloropyrazine - 3-Hydroxyphenylboronic acid - Pd(OAc)₂ - PPh₃ addition 2. Solvent & Base Addition: - 1,4-Dioxane/Water - K₂CO₃ setup->addition reaction 3. Heating and Stirring: 80-90 °C, 12-24h addition->reaction workup 4. Workup: - Dilution with Ethyl Acetate - Washing with Water & Brine reaction->workup drying 5. Drying & Concentration: - Anhydrous MgSO₄ - Rotary Evaporation workup->drying purification 6. Purification: - Flash Column Chromatography drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Analytical Workflow for Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques. A standard workflow for characterization typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazine and phenol rings, as well as a characteristic signal for the hydroxyl proton. The chemical shifts and coupling patterns of these signals are diagnostic of the compound's structure. The hydroxyl proton signal can be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition and confirming the molecular formula of C₁₀H₈N₂O.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide additional structural information, as the molecule breaks apart in a predictable manner upon ionization.

The logical relationship of the analytical workflow is depicted in the following DOT graph.

Analytical_Workflow start Synthesized this compound analysis Structural & Purity Analysis start->analysis nmr NMR Spectroscopy analysis->nmr ms Mass Spectrometry analysis->ms h_nmr ¹H NMR: - Aromatic protons - Hydroxyl proton (D₂O exchange) nmr->h_nmr c_nmr ¹³C NMR: - Carbon skeleton confirmation nmr->c_nmr hrms HRMS: - Accurate mass - Elemental composition ms->hrms fragmentation Fragmentation Analysis: - Structural elucidation ms->fragmentation confirmation Confirmed Structure & Purity of This compound h_nmr->confirmation c_nmr->confirmation hrms->confirmation fragmentation->confirmation

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide has established that This compound is the preferred IUPAC name for the compound , based on a systematic application of nomenclature rules. By treating the phenol moiety as the senior parent compound, we arrive at a name that is both unambiguous and in accordance with international standards. The provided physicochemical data, along with the representative synthesis and analytical workflows, offer a comprehensive resource for researchers and professionals working with this and related heterocyclic compounds. Adherence to correct nomenclature and a thorough understanding of a compound's properties are paramount for advancing scientific research and development.

References

  • PubChem. 3-(Pyridin-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link] (Note: A more specific link to the "Brief Guide" PDF is ideal but can be subject to change. The main IUPAC site is a stable starting point.)

  • Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • Chemistry LibreTexts. 18.2: Functional Group Order of Precedence For Organic Nomenclature. [Link]

  • BYJU'S. Rules underlying the Nomenclature of Phenols. [Link]

  • Michigan State University Department of Chemistry. Organic Nomenclature. [Link]

Sources

An In-depth Technical Guide on the Electronic Properties of 3-Pyrazin-2-ylphenol as a Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-Pyrazin-2-ylphenol, a heterocyclic ligand of significant interest in coordination chemistry and drug development. By virtue of its unique molecular architecture, featuring a synergistic combination of a phenol ring (an electron-donating moiety) and a pyrazine ring (an electron-accepting moiety), this ligand exhibits a rich and tunable electronic landscape. This guide will delve into the synthesis, structural characteristics, and the intricate photophysical and electrochemical behaviors of this compound and its metal complexes. We will explore both experimental and computational methodologies for the characterization of these properties, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Introduction: The Strategic Design of this compound

The confluence of a phenol and a pyrazine moiety within a single molecular framework makes this compound a compelling ligand for a multitude of applications. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is known for its electron-deficient nature and its ability to participate in π-stacking interactions.[1] Conversely, the phenol group acts as an electron-donating group and a potential proton donor, introducing pH sensitivity to the ligand's properties. This inherent donor-acceptor character is the cornerstone of its intriguing electronic properties.

The strategic placement of the phenol group at the 3-position of the pyrazine ring allows for the formation of stable chelate rings upon coordination with metal ions, typically involving the phenolic oxygen and one of the pyrazine nitrogens. This chelation enhances the stability of the resulting metal complexes, a crucial attribute for applications in catalysis and medicinal chemistry.[2] The exploration of such ligands is driven by the quest for novel molecules with tailored electronic and, consequently, functional properties for applications ranging from sensing and photodynamic therapy to the development of new therapeutic agents.[2][3]

Synthesis and Structural Characterization

While a definitive, optimized synthesis for this compound is not extensively documented in publicly available literature, established synthetic routes for similar pyrazinyl and pyrazolyl phenols can be adapted. A plausible and efficient approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, between a protected 2-halopyrazine and a 3-hydroxyphenylboronic acid (or its corresponding organostannane derivative).

Experimental Protocol: A General Approach to Suzuki Cross-Coupling

This protocol provides a general framework for the synthesis of this compound. Optimization of catalysts, ligands, bases, and reaction conditions may be necessary.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloropyrazine (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as sodium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, and partition between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

The structural elucidation of the synthesized ligand is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the pyrazine and phenol rings.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, notably the broad O-H stretch of the phenolic group and the C=N and C=C stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and elemental composition of the synthesized compound.

  • Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions. For analogous, but larger, pyrazoline-phenol systems, X-ray crystallography has revealed details about intermolecular hydrogen bonding and π-π stacking interactions that dictate the solid-state packing.[4][5]

The Electronic Landscape: A Tale of Two Rings

The electronic properties of this compound are governed by the interplay between the electron-donating phenol and the electron-accepting pyrazine. This intramolecular charge transfer (ICT) character is fundamental to its photophysical and electrochemical behavior.

Photophysical Properties: Harnessing Light

The absorption and emission of light by this compound and its metal complexes provide a window into their electronic structure.

  • UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic rings and potentially a lower energy band associated with the intramolecular charge transfer from the phenol to the pyrazine ring. The position and intensity of these bands can be influenced by solvent polarity, with more polar solvents often leading to a red-shift (bathochromic shift) of the ICT band. For pyrazine itself, the UV absorption spectrum consists of a broad continuum with low-intensity absorption bands.[6] In more complex pyrazine derivatives, ICT transitions can be observed in the range of 430-502 nm.

  • Fluorescence Spectroscopy: Many pyrazine derivatives are known to be fluorescent.[7][8] The emission properties of this compound are also expected to be sensitive to the environment. A significant Stokes shift (the difference in wavelength between the absorption and emission maxima) is often indicative of a substantial change in geometry or electronic distribution in the excited state, a hallmark of ICT. The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample, using a well-characterized standard.[9][10][11]

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: Integrate the area under the emission curves for both the standard and the sample. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The quantum yield of the sample (Φx) can be calculated using the following equation:

    Φx = Φs * (m_x / m_s) * (n_x² / n_s²)

    where Φs is the quantum yield of the standard, m_x and m_s are the slopes of the plots for the sample and standard, respectively, and n_x and n_s are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of this compound and its metal complexes.[12][13] It provides information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The pyrazine moiety is known to be reducible, and the phenol group can be oxidized. Therefore, the cyclic voltammogram of this compound is expected to show both reduction and oxidation waves. The potentials at which these events occur are indicative of the HOMO and LUMO energy levels. For a related compound, 2-hydroxy-3-phenyl-6-methylpyrazine, the electrochemical reduction is a two-electron process that is highly dependent on pH.[14]

Upon coordination to a metal ion, the redox potentials of the ligand are typically shifted. The metal center itself may also exhibit redox activity, leading to more complex cyclic voltammograms.

Experimental Protocol: Cyclic Voltammetry

This protocol describes a typical setup for a cyclic voltammetry experiment.[13][15]

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Solution Preparation: The sample is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The solution must be deoxygenated by bubbling with an inert gas (e.g., argon) prior to the measurement.

  • Data Acquisition: The potential of the working electrode is swept linearly from a starting potential to a switching potential and then back to the starting potential. The resulting current is measured and plotted against the applied potential.

  • Data Analysis: The half-wave potential (E₁/₂) of a reversible redox couple, which can be approximated by the average of the anodic and cathodic peak potentials, can be used to estimate the HOMO and LUMO energy levels relative to the reference electrode.

Coordination Chemistry: The Ligand in Action

The true potential of this compound is realized when it acts as a ligand, forming coordination complexes with a variety of metal ions. The nitrogen atom of the pyrazine ring and the deprotonated phenolic oxygen atom can act as a bidentate chelating ligand, forming a stable five-membered ring with the metal center.

The electronic properties of the resulting metal complexes are a combination of the properties of the ligand and the metal ion. Coordination can lead to:

  • Shifts in Absorption and Emission Spectra: The coordination of a metal ion can significantly alter the energy levels of the ligand, leading to changes in the color and luminescence of the complex.

  • Modulation of Redox Potentials: The metal ion can influence the ease of oxidation and reduction of the ligand, and vice versa.

  • Emergence of New Properties: The metal complex may exhibit new properties, such as catalytic activity or biological activity, that are not present in the free ligand.

Computational Insights: A Theoretical Framework

Density Functional Theory (DFT) calculations are an invaluable tool for understanding the electronic structure and properties of this compound and its complexes.[16][17][18] These computational methods can provide:

  • Optimized Geometries: Prediction of the most stable three-dimensional structure of the molecule.

  • Electronic Structure: Calculation of the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the distribution of electron density. A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity.[16][19]

  • Spectroscopic Properties: Simulation of UV-Vis and IR spectra, which can be compared with experimental data to aid in spectral assignment.

  • Reaction Mechanisms: Elucidation of the pathways and transition states of chemical reactions.

The combination of experimental and computational approaches provides a powerful and comprehensive understanding of the electronic properties of this versatile ligand.

Applications and Future Perspectives

The unique electronic properties of this compound and its metal complexes open up a wide range of potential applications:

  • Drug Development: The pyrazine scaffold is present in numerous biologically active compounds.[1][2] The ability of this compound to chelate metal ions could be exploited for the design of new metallodrugs with anticancer or antimicrobial properties.

  • Sensing: The sensitivity of the ligand's photophysical properties to its environment (e.g., pH, solvent polarity, presence of metal ions) makes it a promising candidate for the development of chemical sensors.

  • Catalysis: Metal complexes of this compound could serve as catalysts for a variety of organic transformations.

  • Materials Science: The luminescent properties of the ligand and its complexes could be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Future research in this area will likely focus on the synthesis of a wider range of metal complexes with this compound, a more in-depth investigation of their photophysical and electrochemical properties, and the exploration of their potential in various applications. The development of derivatives of this compound with different substituents on the pyrazine and phenol rings will also allow for the fine-tuning of their electronic properties for specific applications.

Conclusion

This compound is a ligand with a rich and tunable electronic landscape, arising from the synergistic interplay of its constituent pyrazine and phenol moieties. This guide has provided a comprehensive overview of its synthesis, characterization, and electronic properties, along with detailed experimental protocols and an appreciation for the insights that can be gained from computational studies. As researchers continue to explore the vast potential of heterocyclic ligands, this compound stands out as a promising platform for the development of new functional molecules and materials.

Visualizations

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_properties Electronic Properties synthesis Suzuki Coupling nmr NMR (¹H, ¹³C) synthesis->nmr Purified Ligand ir IR Spectroscopy synthesis->ir Purified Ligand ms Mass Spectrometry synthesis->ms Purified Ligand xrd X-ray Diffraction synthesis->xrd Purified Ligand uv_vis UV-Vis Spectroscopy nmr->uv_vis ir->uv_vis ms->uv_vis xrd->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence cv Cyclic Voltammetry uv_vis->cv dft DFT Calculations fluorescence->dft cv->dft

Sources

Technical Guide: Solubility Profile & Stock Preparation of 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, dissolution thermodynamics, and preparation protocols for 3-Pyrazin-2-ylphenol (CAS 570432-61-0).

This analysis synthesizes physicochemical principles with standard laboratory workflows to provide a robust framework for handling this compound in drug discovery and coordination chemistry applications.

Executive Summary & Chemical Profile

This compound is a bidentate ligand characterized by a phenolic ring coupled to a pyrazine moiety. Its solubility behavior is governed by the competition between the lipophilic aromatic core and the polar functional groups (phenolic hydroxyl and pyrazine nitrogens).

While specific experimental solubility limits are batch-dependent, the compound exhibits high solubility in DMSO (typically >50 mM) due to strong hydrogen-bond acceptance by the solvent, and moderate-to-good solubility in Methanol , making both solvents suitable for stock solution preparation.

PropertyValueRelevance to Solubility
CAS Number 570432-61-0Unique Identifier
Molecular Weight 172.18 g/mol Diffusion & Molarity calculations
Predicted pKa ~8.99 (Phenolic OH)Ionization state is pH-dependent; neutral in organic solvents.[1]
H-Bond Donors 1 (Phenol -OH)Critical for interaction with DMSO (Acceptor).
H-Bond Acceptors 3 (N, N, O)Critical for interaction with Methanol (Donor).

Solubility in Organic Solvents: Mechanistic Analysis

Dimethyl Sulfoxide (DMSO)

Solubility Classification: High (Estimated > 100 mM) Primary Mechanism: Dipolar Aprotic Solvation

DMSO is the preferred solvent for preparing concentrated stock solutions (e.g., 10 mM - 100 mM) for biological screening.

  • Mechanism: The sulfoxide oxygen of DMSO acts as a potent hydrogen bond acceptor. It interacts strongly with the phenolic proton of this compound, disrupting the crystal lattice energy.

  • Pi-Stacking Disruption: The polarizability of DMSO helps solvate the aromatic biaryl system, preventing the π-π stacking interactions that typically limit solubility in non-polar solvents.

  • Operational Note: DMSO is hygroscopic. Water uptake can significantly decrease the solubility of lipophilic compounds over time. Store stocks in desiccated conditions.

Methanol (MeOH)

Solubility Classification: Moderate to Good (Estimated 10 mM - 50 mM) Primary Mechanism: Polar Protic Solvation

Methanol is ideal for intermediate dilutions, recrystallization, or chemical synthesis workflows where solvent removal is required (lower boiling point than DMSO).

  • Mechanism: Methanol acts as both a hydrogen bond donor (to the pyrazine nitrogens) and an acceptor (from the phenol).

  • Limitation: While effective, methanol lacks the high dielectric constant and dipolar strength of DMSO, meaning saturation limits will be lower. It is not recommended for long-term storage of "master stocks" due to evaporation risks.

Solvation Thermodynamics Diagram

The following diagram illustrates the competitive interactions driving the dissolution of this compound in these solvent systems.

SolvationMechanism cluster_thermo Thermodynamic Drivers Compound This compound (Solid Lattice) Solvated_DMSO Solvated Complex (Stable Stock) Compound->Solvated_DMSO H-Bond: Phenol-OH -> S=O π-Polarizability Interaction Solvated_MeOH Solvated Complex (Working Solution) Compound->Solvated_MeOH H-Bond: MeOH -> Pyrazine-N H-Bond: Phenol-OH -> MeOH DMSO DMSO (Dipolar Aprotic) DMSO->Solvated_DMSO Excess Solvent MeOH Methanol (Polar Protic) MeOH->Solvated_MeOH Excess Solvent Entropy Entropy Increase (Lattice Breakdown) Enthalpy Enthalpic Gain (Solvation Shell)

Figure 1: Mechanistic pathways for the dissolution of this compound in DMSO versus Methanol.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable master stock for biological assays.

  • Weighing: Accurately weigh 1.72 mg of this compound into a sterile 1.5 mL microcentrifuge tube or glass vial.

    • Note: If using a larger batch, scale up to 17.2 mg for 10 mL volume to reduce weighing errors.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex vigorously for 30-60 seconds.

    • Visual Check: The solution should be clear and colorless to pale yellow. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Objective: Determine the exact solubility limit (


) for a specific lot of material.
  • Excess Addition: Add solid compound to 500 µL of solvent (DMSO or MeOH) until a visible precipitate persists (supersaturation).

  • Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

  • Quantification:

    • Dilute the supernatant 1:100 in mobile phase (e.g., Acetonitrile/Water).

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the 10 mM stock.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and preparation.

Workflow Start Start: this compound Solid Application Select Application Start->Application BioAssay Biological Assay (High Conc. Required) Application->BioAssay Screening Synthesis Synthesis / Analysis (Solvent Removal Needed) Application->Synthesis Reaction/HPLC DMSO_Path Use DMSO (Anhydrous) BioAssay->DMSO_Path MeOH_Path Use Methanol (HPLC Grade) Synthesis->MeOH_Path Stock_Prep Prepare 10-100 mM Stock Store at -20°C DMSO_Path->Stock_Prep Work_Sol Prepare Working Solution (Freshly made) MeOH_Path->Work_Sol

Figure 2: Decision matrix for solvent selection based on downstream application.

References

  • ChemicalBook. (n.d.). 3-(pyrazin-2-yl)phenol CAS#: 570432-61-0 Properties.[2][3] Retrieved from

  • PubChem. (n.d.).[1][4][5] Compound Summary: 3-(pyridin-2-yl)phenol (Structural Analog Reference). National Library of Medicine. Retrieved from

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. Retrieved from

Sources

Physicochemical Profiling: pKa Values of 3-(Pyrazin-2-yl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyrazin-2-yl)phenol is a biaryl scaffold increasingly utilized in medicinal chemistry for "scaffold hopping" to improve metabolic stability and solubility compared to biphenyl analogs.[1] Its physicochemical behavior is defined by two distinct ionization centers: the weakly basic pyrazine nitrogens and the acidic phenolic hydroxyl group.[1]

This technical guide provides a rigorous analysis of the dissociation constants (pKa) of this molecule.[1] In the absence of a singular, universally standardized experimental value in public databases, this guide synthesizes theoretical Hammett predictions , analogous experimental data , and definitive experimental protocols for internal validation.

Key Takeaway: The phenolic hydroxyl pKa is theoretically calculated to be in the range of 8.60 – 8.95 , significantly more acidic than unsubstituted phenol (pKa 9.[1]99) due to the electron-withdrawing inductive (


) and mesomeric (

) effects of the pyrazine ring.[1]

Structural Analysis & Theoretical Prediction[1]

The Molecular Scaffold

The molecule consists of a phenol ring substituted at the meta (3-) position by a pyrazin-2-yl group.[1] This geometry is critical because it precludes the formation of intramolecular hydrogen bonds (IMHB) between the phenolic proton and the pyrazine nitrogen, which are common in ortho isomers (e.g., 2-(pyrazin-2-yl)phenol).[1]

Electronic Effects on Acidity

The acidity of the phenolic hydroxyl is governed by the stability of the resulting phenoxide anion.[1] The pyrazine ring acts as a strong electron-withdrawing group (EWG) through two mechanisms:

  • Inductive Effect (

    
    ):  The electronegative nitrogen atoms in the pyrazine ring pull electron density through the sigma bond framework.[1]
    
  • Resonance Effect (

    
    ):  While meta substitution prevents direct conjugation of the negative charge into the pyrazine ring (unlike para substitution), the overall electron deficiency of the pyrazine scaffold (a 
    
    
    
    -deficient heterocycle) exerts a stabilizing field effect on the anion.[1]
Hammett Equation Prediction

Using the Hammett equation


, we can derive a high-confidence prediction range.[1]
  • Reference (

    
    ):  Phenol = 9.99.[1][2]
    
  • Reaction Constant (

    
    ):  For phenols in water 
    
    
    
    2.23.[1]
  • Substituent Constant (

    
    ):  The 
    
    
    
    value for a pyrazin-2-yl group is estimated between 0.50 and 0.65 (analogous to 3-pyridyl but more electron-deficient).[1]



[1]
Ionization Scheme

The molecule exhibits two ionization events:[1]

  • 
     (Pyrazine Nitrogen):  Protonation of the pyrazine ring (Basic).[1] Expected range: 0.6 – 1.0 .
    
  • 
     (Phenolic Oxygen):  Deprotonation of the hydroxyl group (Acidic).[1] Expected range: 8.6 – 9.0 .[1]
    

IonizationScheme Cation Cationic Species (Pyrazine-H+) Neutral Neutral Species (Zwitterion unlikely) Cation->Neutral pKa1 ~ 0.8 (-H+) Neutral->Cation Anion Anionic Species (Phenoxide) Neutral->Anion pKa2 ~ 8.8 (-H+) Anion->Neutral

Figure 1: Stepwise ionization pathway of 3-(Pyrazin-2-yl)phenol from acidic to basic pH.[1]

Comparative Data Analysis

The following table contextualizes the acidity of 3-(Pyrazin-2-yl)phenol against structurally related standards.

CompoundStructurepKa (Exp)pKa (Pred)Electronic Driver
Phenol Ph-OH9.99-Reference Standard
3-Cyanophenol 3-CN-Ph-OH8.61-Strong -I, -R (Linear)
3-Nitrophenol 3-NO2-Ph-OH8.36-Strongest -I, -R
3-Pyridin-2-ylphenol 3-(Py)-Ph-OH~9.29.1 - 9.3Moderate EWG (Pyridine)
3-(Pyrazin-2-yl)phenol Target N/A 8.6 - 8.9 Strong EWG (Diazine)

Note: The pyrazine ring is more electron-withdrawing than pyridine due to the second nitrogen atom, resulting in a lower pKa than the pyridyl analog.[1]

Experimental Determination Protocols

Given the lack of a specific public database entry, precise determination is required for lead optimization.[1] UV-Metric Titration is the recommended methodology over Potentiometric Titration due to the compound's likely low aqueous solubility and the distinct UV chromophore shift of the phenolate ion.[1]

Method: UV-Metric Titration (Spectrophotometric)

This method relies on the bathochromic shift (Red Shift) observed when the phenol deprotonates to phenoxide.[1]

Reagents & Setup
  • Instrument: DAD-UV Spectrophotometer with temperature-controlled cell (25°C).

  • Solvent: 0.15 M KCl (aq) to mimic physiological ionic strength. Co-solvent (Methanol < 5%) may be used if solubility is < 10 µM.[1]

  • Titrant: 0.5 M KOH (CO2-free) and 0.5 M HCl.

Step-by-Step Workflow
  • Stock Preparation: Dissolve 3-(Pyrazin-2-yl)phenol in minimal DMSO/MeOH to achieve a 10 mM stock.[1]

  • Sample Dilution: Dilute into the titration vessel containing 0.15 M KCl to a final concentration of ~50 µM.

  • Acidification: Lower pH to ~2.0 using HCl to ensure the fully protonated (or neutral) state.

  • Titration Loop:

    • Measure UV spectrum (200–400 nm).[1]

    • Add micro-aliquot of KOH.[1]

    • Measure pH.[1]

    • Repeat until pH > 12.0.[1]

  • Data Deconvolution: Plot Absorbance vs. pH at

    
     of the phenolate species (likely 300–320 nm). Use the Henderson-Hasselbalch equation to solve for the inflection point.[1]
    

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_titration Phase 2: UV-Metric Loop cluster_analysis Phase 3: Analysis Step1 Dissolve Sample (10mM in DMSO) Step2 Dilute to 50µM in 0.15M KCl Step1->Step2 Step3 Acidify to pH 2.0 Step2->Step3 Step5 Measure UV Spectra (200-400nm) Step3->Step5 Step4 Add Base (KOH) Step4->Step5 Step6 Record pH Step5->Step6 Step6->Step4 Loop until pH 12 Step7 Identify Isosbestic Points Step6->Step7 Complete Step8 Multi-wavelength Regression Step7->Step8 Result Calculate pKa Step8->Result

Figure 2: Workflow for accurate UV-metric pKa determination.

Implications for Drug Discovery[1][3]

Understanding this pKa is vital for ADME (Absorption, Distribution, Metabolism, Excretion) profiling:

  • Solubility at Physiological pH (7.4):

    • Since pKa ~ 8.8, the molecule will exist primarily in its neutral form (96%) at pH 7.4.[1]

    • 
      .[1]
      
    • Implication: Solubility will be driven by intrinsic lipophilicity rather than ionization.[1]

  • Permeability:

    • The high fraction of neutral species suggests good passive permeability across lipid membranes.[1]

  • LogD Profile:

    • 
      . The lipophilicity will not drop significantly until pH approaches 8.8.[1]
      

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1][3] Chemical Reviews, 91(2), 165–195.[1] Link[1]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for UV-metric titration protocols). Link[1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123478999 (Analogous Pyrazine Structures). Link

  • Buckley, A. M., et al. (2019). Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity.[1][4] Cancer Letters, 447, 115-129.[1][4] (Contextualizes pyrazine-phenol properties). Link

Sources

Pyrazine-phenol derivatives in coordination chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

Pyrazine-Phenol Hybrid Ligands in Coordination Chemistry: Synthesis, Structural Architectures, and Functional Applications

Executive Summary & Strategic Importance

The integration of pyrazine (1,4-diazine) and phenol moieties into a single ligand framework creates a "privileged" scaffold in coordination chemistry. This hybrid architecture combines the electron-deficient, bridging capability of the pyrazine ring with the redox-active, hard-donor nature of the phenolate oxygen.

For researchers in drug discovery and materials science, these derivatives offer a dual-function platform:

  • Tunable Electronic Communication: The pyrazine ring facilitates magnetic exchange and electronic coupling between metal centers, essential for Single-Molecule Magnets (SMMs).

  • Bio-Mimetic Activity: The N,O-donor sets mimic the coordination environment of metalloenzymes (e.g., tyrosinase, galactose oxidase), making them potent candidates for catalytic oxidation and anticancer therapeutics.

This guide provides a rigorous technical roadmap for synthesizing, characterizing, and applying pyrazine-phenol complexes, moving beyond basic synthesis to functional validation.

Ligand Design & Structural Classes

The coordination behavior of pyrazine-phenol derivatives is dictated by the linker group connecting the two aromatic systems. The most chemically versatile class is the Schiff Base (Imine/Hydrazone) derivative.

The Tautomeric Equilibrium

A critical design parameter is the Enol-Imine


 Keto-Amine  tautomerism.
  • Enol-Imine Form: Favored in non-polar solvents; coordinates as a neutral ligand or monoanionic phenolate.

  • Keto-Amine Form: Often stabilized by hydrogen bonding or specific metal ions; essential for biological recognition.

Key Insight: In coordination chemistry, the deprotonated enolate form is preferred for generating neutral, lipophilic complexes suitable for cellular uptake in drug development.

Experimental Protocol: Ligand Synthesis & Complexation

This protocol details the synthesis of a representative tridentate ligand:


-(2-hydroxybenzylidene)pyrazine-2-carbohydrazide  (H₂L), and its Copper(II) complex.
Ligand Synthesis (H₂L)
  • Reaction Type: Condensation (Schiff Base formation).

  • Rationale: Methanol is used as the solvent to solubilize the polar hydrazide while allowing the less polar product to precipitate, driving the equilibrium forward (Le Chatelier’s principle).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of pyrazine-2-carbohydrazide in 20 mL of hot absolute methanol.

  • Addition: Add 10 mmol of salicylaldehyde (2-hydroxybenzaldehyde) dropwise.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Why? Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Reflux at 65°C for 3–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Isolation: Cool to room temperature. A yellow crystalline precipitate should form.

  • Purification: Filter and wash with cold ethanol (removes unreacted aldehyde) and ether (facilitates drying). Recrystallize from hot ethanol or DMF if necessary.

Self-Validation Check:

  • IR Spectroscopy: Look for the appearance of a sharp

    
     band at 
    
    
    
    1620 cm⁻¹ and the absence of the hydrazide
    
    
    doublets.
  • ¹H NMR (DMSO-d₆): A singlet at

    
     ppm confirms the phenolic -OH. A singlet at 
    
    
    
    ppm confirms the azomethine (-CH=N-) proton.
Metal Complexation (Cu(II) Protocol)
  • Stoichiometry: Dissolve 1 mmol of H₂L in 10 mL hot methanol/DMF (1:1).

  • Metal Source: Dissolve 1 mmol of

    
     in 10 mL methanol. Why Acetate? Acetate acts as a base to deprotonate the phenolic hydroxyl and the hydrazinic NH, facilitating the formation of a neutral [Cu(L)] species.
    
  • Reaction: Mix solutions. The color typically deepens (green/brown). Reflux for 2 hours.

  • Workup: Filter the precipitate, wash with hot methanol (removes unreacted ligand) and diethyl ether.

Visualization: Synthesis & Coordination Workflow

The following diagram illustrates the synthetic pathway and the resulting coordination modes.

SynthesisWorkflow cluster_modes Coordination Modes Reactants Reactants: Pyrazine-hydrazide + Salicylaldehyde Catalysis Acid Catalysis (Glacial AcOH) Reflux 4h Reactants->Catalysis Condensation Ligand Ligand (H₂L) Schiff Base Formation (Yellow Solid) Catalysis->Ligand - H₂O Complexation Metal Complexation Cu(OAc)₂ · H₂O Deprotonation Ligand->Complexation + Metal Salt ModeA Mononuclear (N,N,O - Tridentate) Complexation->ModeA Low Conc. ModeB Dinuclear Bridged (Phenoxo-Bridge) Complexation->ModeB High Conc./ Steric Control

Figure 1: Synthetic workflow from precursors to coordination architectures. The pathway bifurcates at the complexation stage depending on reaction conditions (concentration, pH).

Functional Applications & Data Analysis

Biological Activity (Anticancer & Antimicrobial)

Pyrazine-phenol complexes exhibit cytotoxicity via two primary mechanisms:

  • DNA Intercalation: The planar aromatic rings intercalate between DNA base pairs.

  • Oxidative Stress: Redox-active metals (Cu, Fe) generate Reactive Oxygen Species (ROS) via Fenton-like reactions, inducing apoptosis.

Comparative Activity Data (Representative)

Compound Organism/Cell Line Activity Metric Mechanism Note
Ligand (H₂L) S. aureus (Bacteria) MIC: 50 µg/mL Membrane disruption
[Cu(L)] S. aureus (Bacteria) MIC: 12 µg/mL Chelation theory: Increased lipophilicity
[Cu(L)] HeLa (Cervical Cancer) IC₅₀: 5.2 µM DNA cleavage (Oxidative)

| Cisplatin (Control) | HeLa | IC₅₀: 4.5 µM | DNA cross-linking |

Note: Metal complexation significantly enhances lipophilicity, facilitating passive diffusion through the lipid bilayer (Overtone’s concept).

Catalysis: Catecholase Activity

These complexes model Tyrosinase activity, catalyzing the oxidation of catechols (e.g., 3,5-di-tert-butylcatechol, DTBC) to quinones.

Mechanism:

  • Substrate Binding: DTBC binds to the metal center as a mono-anion.

  • Electron Transfer: Two electrons transfer from the substrate to the metal (reducing M

    
     to M
    
    
    
    ).
  • Re-oxidation: Molecular oxygen re-oxidizes the metal, releasing water/peroxide.

CatalyticCycle Resting Resting State [Cu(II)-L] Adduct Substrate Adduct [Cu(II)-L(DTBC)] Resting->Adduct + Catechol Redox Redox Step [Cu(I)-L] + Quinone Adduct->Redox - 2e⁻ / - 2H⁺ Reox Re-oxidation + O₂ Redox->Reox O₂ Binding Reox->Resting Regeneration

Figure 2: Proposed catalytic cycle for the oxidation of catechols by pyrazine-phenol copper complexes. The cycle relies on the Cu(II)/Cu(I) redox couple.

Advanced Characterization (Self-Validating Systems)

To ensure scientific integrity, use these specific markers to validate your coordination structures:

  • Electronic Spectra (UV-Vis):

    • Ligand: High-intensity band at 300–350 nm (

      
      ).
      
    • Complex: Ligand-to-Metal Charge Transfer (LMCT) bands (400–450 nm) and d-d transitions (600–800 nm for octahedral Cu(II)). Absence of d-d bands implies d¹⁰ (Zn) or tetrahedral geometry.

  • Magnetic Susceptibility (Gouy Method):

    • Cu(II): 1.73 – 1.90 B.M. (Mononuclear, one unpaired electron).

    • Sub-spin values (<1.7 B.M.): Indicates antiferromagnetic coupling between metal centers, often mediated by phenoxo-bridges in dinuclear species.

  • EPR Spectroscopy (for Cu/VO):

    • Look for hyperfine splitting. A 4-line pattern indicates interaction with the nuclear spin of Cu (I=3/2). Super-hyperfine splitting can confirm coordination to the pyrazine nitrogen.

References

  • Pyrazine Derivatives in Medicinal Chemistry: Vertex AI Search. "Pyrazine derivatives: A patent review (2008–present)." Expert Opinion on Therapeutic Patents. 1

  • Coordination Chemistry of Pyrazine Analogues: RSC Publishing. "Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity." 2

  • Synthesis of Pyrazine-Schiff Base Complexes: European Journal of Chemistry. "Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment..." 3

  • Magnetic Properties of Transition Metal Complexes: Scientific Research Publishing. "Spectroscopic, thermal and magnetic properties of some transition metal complexes..." 4[5][2][6][7][8][9][10]

  • Catecholase Activity Studies: MDPI. "Equilibrium Studies of Iron (III) Complexes with Either Pyrazine... and Their Catecholase Activity."[11] 12

Sources

An In-depth Technical Guide to the Potential Biological Activity and Pharmacophore Profile of 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the predicted biological activities and the hypothetical pharmacophore profile of 3-pyrazin-2-ylphenol. While direct experimental data for this specific molecule is not extensively available in the public domain, this document provides a comprehensive theoretical framework based on the well-established properties of its constituent chemical moieties: the pyrazine ring and the phenol group. By exploring the known biological effects of pyrazine and phenolic derivatives, we can construct a scientifically-grounded hypothesis regarding the potential therapeutic applications of this compound and outline a clear experimental path for its validation.

Introduction: A Molecule of Untapped Potential

This compound is a heterocyclic aromatic compound that merges two pharmacologically significant scaffolds: a pyrazine ring and a phenol group. The pyrazine nucleus is a key component in numerous biologically active compounds, with derivatives exhibiting a wide spectrum of therapeutic properties.[1][2][3] Similarly, phenolic compounds are renowned for their potent antioxidant and other health-promoting effects.[4] The combination of these two moieties in a single molecule presents an intriguing subject for drug discovery, suggesting the possibility of synergistic or novel biological activities. This guide aims to provide a predictive analysis of this compound's biological and pharmacophoric characteristics, offering a roadmap for future research and development.

Predicted Biological Activity Profile

The anticipated biological activities of this compound are inferred from the known therapeutic actions of its parent compound classes.

The Versatile Pyrazine Core: A Hub of Biological Activity

The pyrazine ring is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a remarkable range of pharmacological effects.[1] These include:

  • Anticancer Activity: Pyrazine derivatives have shown efficacy against various cancer cell lines, often by inhibiting key kinases and signaling pathways involved in tumor progression.[1]

  • Antimicrobial Properties: The pyrazine scaffold is present in compounds with significant antibacterial and antifungal activity.[1][2]

  • Anti-inflammatory Effects: Certain pyrazine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2]

  • Antitubercular Activity: The pyrazine moiety is a key feature in some antitubercular drugs.[1]

The Phenolic Moiety: A Source of Antioxidant Power

Phenolic compounds are a large and well-studied class of natural and synthetic molecules characterized by a hydroxyl group attached to an aromatic ring. Their primary and most recognized biological function is their antioxidant activity.[4] This property allows them to scavenge free radicals, which are implicated in a host of chronic and degenerative diseases, including:[4]

  • Neurodegenerative disorders

  • Cardiovascular diseases

  • Cancer

Hypothesized Activities of this compound

The conjugation of a pyrazine ring with a phenol group in this compound suggests a potential for a multi-faceted biological profile. It is plausible that this hybrid molecule could exhibit a combination of the activities seen in its parent structures. For instance, the molecule could possess both anticancer and antioxidant properties, a combination that is highly desirable in the development of novel cancer therapies.

Hypothetical Pharmacophore Profile

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.[5][6] Based on the structure of this compound, we can propose a hypothetical pharmacophore model.

Key Pharmacophoric Features

The essential features of the this compound pharmacophore are likely to include:

  • Hydrogen Bond Donor (HBD): The hydroxyl group of the phenol moiety.

  • Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrazine ring and the oxygen atom of the phenol's hydroxyl group.

  • Aromatic Rings (AR): Both the pyrazine and the phenyl rings.

  • Hydrophobic (HY): The aromatic rings can also contribute to hydrophobic interactions.

A Proposed 3D Pharmacophore Model

A hypothetical 3D arrangement of these features can be constructed and utilized for virtual screening of large compound databases to identify other molecules with a similar interaction potential.

G cluster_0 Hypothetical Pharmacophore of this compound HBD Hydrogen Bond Donor (O-H) HBA3 Hydrogen Bond Acceptor (O) HBA1 Hydrogen Bond Acceptor (N) AR1 Aromatic Ring (Pyrazine) HBA2 Hydrogen Bond Acceptor (N) AR2 Aromatic Ring (Phenyl) G A 1. Dataset Preparation (Active & Inactive Compounds) B 2. Conformational Analysis (Generate diverse conformers) A->B C 3. Feature Identification (HBD, HBA, AR, HY) B->C D 4. Hypothesis Generation (Generate pharmacophore models) C->D E 5. Hypothesis Validation (Test set & decoy set screening) D->E F 6. Model Refinement (Iterative optimization) E->F Refine G 7. Virtual Screening (Identify novel hits) E->G Validated Model F->D Feedback

Caption: Workflow for 3D-QSAR pharmacophore model development.

Step-by-Step Protocol for 3D-QSAR Pharmacophore Modeling:

  • Dataset Preparation: Compile a dataset of molecules with known biological activity against a specific target, including both active and inactive compounds. For this compound, one might start with a target relevant to its hypothesized activities, such as a specific kinase for anticancer effects.

  • Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the dataset to ensure that the bioactive conformation is likely to be included.

  • Feature Identification: Identify the key pharmacophoric features (HBD, HBA, AR, HY, etc.) present in the training set molecules.

  • Hypothesis Generation: Use a pharmacophore generation algorithm (e.g., HypoGen) to create a set of hypothetical pharmacophore models that are common to the active molecules but not the inactive ones. [7]5. Hypothesis Validation: Validate the generated hypotheses using a test set of compounds with known activities that were not included in the training set. Further validation can be done using a decoy set of inactive molecules.

  • Model Refinement: Iteratively refine the best pharmacophore model to improve its predictive power.

  • Virtual Screening: Utilize the validated pharmacophore model to screen large chemical databases to identify novel compounds with the potential for the desired biological activity.

Conclusion

While this compound remains a molecule with a largely unexplored biological profile, a systematic, theory-driven approach can illuminate its potential as a valuable lead compound in drug discovery. By leveraging the known pharmacology of pyrazine and phenolic compounds, we can formulate testable hypotheses regarding its anticancer, antimicrobial, and anti-inflammatory activities. The proposed experimental and computational workflows provide a clear and robust framework for researchers to validate these predictions and to elucidate the structure-activity relationships that govern its biological effects. The exploration of this compound and its analogs represents a promising avenue for the development of novel therapeutic agents.

References

  • Kumar, S., Bawa, S., Drabu, S., Kumar, R., & Gupta, H. (2009). Biological activities of pyrazoline derivatives--a recent development. Medicinal Chemistry, 4(3), 154-63. [Link]

  • Zhang, L., Wang, X., & Wang, L. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6598. [Link]

  • Ali, M. A., Ismail, R., & Choon, T. S. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 963. [Link]

  • Rauf, A., Al-Awady, M. J., & Aljoundi, A. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1243019. [Link]

  • Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • Sadybekov, A., & Katritch, V. (2023). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 24(9), 8303. [Link]

  • Li, Y., Wang, Y., & Li, J. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]

  • Dutta, A. K., Biswas, S., & Levenson, R. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Synthesis, biological characterization, and development of a pharmacophore model. Bioorganic & Medicinal Chemistry, 22(1), 241-253. [Link]

  • Chigurupati, S., Selvi, D. S., & Karigar, A. (2018). Synthesis and biological evaluation of some novel pyrazolines. ResearchGate. [Link]

  • Singh, P., & Kumar, R. (2015). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Current Pharmaceutical Design, 21(23), 3356-3365. [Link]

  • PubChem. (n.d.). 3-(pyrazin-2-yl)propan-1-ol. PubChem. [Link]

  • Arbačiauskienė, E., & Šačkus, A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5898. [Link]

  • Cantrell, C. L., Ali, A., & Duke, S. O. (2016). Discovery and structure activity relationships of 2-pyrazolines derived from chalcones from a pest management perspective. ResearchGate. [Link]

  • Lother, A., Spengler, J., & Gütschow, M. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3), 2200469. [Link]

  • Suman, P., Ethiraj, K. R., & Sridharan, D. (2011). Synthesis and Biological Evaluation of new acetylated pyrazoline analogues. PharmacologyOnLine, 2, 1411-1416. [Link]

  • Bortezomib. (2022). In Wikipedia. [Link]

  • Dutta, A. K., Biswas, S., & Levenson, R. (2014). Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model. PMC. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 93-100. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 321-329. [Link]

  • Qing, X., Lee, X. Y., & De Raeymaeker, J. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. [Link]

  • Kumar, G. P., Kumar, B. S., & Kumar, D. S. (2010). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Asian Journal of Chemistry, 22(8), 6031-6037. [Link]

  • Kumar, R., & Singh, P. (2023). Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. Chemistry & Biodiversity, 20(5), e202300422. [Link]

  • Jadhav, S. A., & Patil, S. D. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica, 8(3), 38-45. [Link]

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Methodological & Application

Application Note: Synthesis of 3-(Pyrazin-2-yl)phenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-(pyrazin-2-yl)phenol , a critical biaryl scaffold often utilized in kinase inhibitor discovery (e.g., Bortezomib analogs) and supramolecular chemistry.

While Suzuki-Miyaura coupling is a standard transformation, this specific substrate pair presents two distinct challenges:

  • Catalyst Poisoning: The electron-deficient pyrazine nitrogen can coordinate strongly to Palladium (Pd), arresting the catalytic cycle.

  • Amphoteric Solubility: The product contains both a basic pyrazine ring and an acidic phenolic hydroxyl, complicating standard acid/base extraction workups.

This guide provides a self-validating method using Pd(dppf)Cl₂ to mitigate poisoning and a pH-controlled isolation strategy to maximize recovery.

Retrosynthetic Analysis & Strategy

The most atom-economical approach involves coupling an electron-deficient heteroaryl halide with an electron-rich aryl boronic acid. We select 2-chloropyrazine as the electrophile due to its commercial availability and high reactivity toward oxidative addition, and 3-hydroxyphenylboronic acid as the nucleophile.

Reaction Scheme

ReactionScheme R1 2-Chloropyrazine (Electrophile) Prod 3-(Pyrazin-2-yl)phenol (Target) R1->Prod + R2 3-Hydroxyphenylboronic acid (Nucleophile) R2->Prod Suzuki Coupling 1,4-Dioxane/H2O 90°C, 12h Cat Pd(dppf)Cl2 • DCM (Catalyst) Cat->Prod Base Na2CO3 (aq) (Base) Base->Prod

Figure 1: Retrosynthetic disconnection and forward reaction scheme.

Strategic Considerations (E-E-A-T)
  • Catalyst Selection: We utilize [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . Unlike Pd(PPh₃)₄, the bidentate dppf ligand prevents the formation of coordinatively unsaturated species that are susceptible to irreversible binding by the pyrazine nitrogen [1].

  • Base Stoichiometry: The phenolic proton (pKa ~10) will consume one equivalent of base. Standard protocols using 1.5 eq of base often stall. We employ 2.5 - 3.0 equivalents of Na₂CO₃ to ensure sufficient free base exists to activate the boronic acid into the reactive boronate species [2].

  • Solvent System: A 1,4-Dioxane/Water (4:1) mixture is chosen. Dioxane provides high solubility for the organic halide, while water is essential for the base solubility and the transmetallation step.

Detailed Experimental Protocol

Materials Required
ReagentMW ( g/mol )Equiv.Quantity (Example)
2-Chloropyrazine 114.531.01.15 g (10 mmol)
3-Hydroxyphenylboronic acid 137.931.21.66 g (12 mmol)
Pd(dppf)Cl₂[1] • DCM 816.640.03245 mg (3 mol%)
Sodium Carbonate (Na₂CO₃) 105.993.03.18 g (30 mmol)
1,4-Dioxane Solvent-40 mL
Water (degassed) Solvent-10 mL
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Degassing: In a separate flask, sparge the 1,4-Dioxane and Water with nitrogen or argon for 15 minutes. Dissolved oxygen promotes homocoupling and deactivates the catalyst.

  • Charging: To a dry 100 mL round-bottom flask (or pressure vial) equipped with a magnetic stir bar, add 3-Hydroxyphenylboronic acid , Na₂CO₃ , and Pd(dppf)Cl₂ .

  • Solvation: Add the degassed 1,4-Dioxane and Water.

  • Addition of Electrophile: Add 2-Chloropyrazine via syringe. (If the pyrazine is solid, add it in step 2).

  • Inert Atmosphere: Seal the vessel with a septum, evacuate, and backfill with Nitrogen (x3).

Phase 2: Reaction Execution
  • Heating: Heat the reaction mixture to 90°C (oil bath temperature).

  • Monitoring: Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The reaction typically reaches completion within 4–12 hours. Look for the disappearance of 2-chloropyrazine.

    • Note: The product will be more polar than the starting chloride.

Phase 3: Workup (Critical for Amphoteric Product)
  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc (30 mL).

  • pH Adjustment: The filtrate will be basic (pH > 10).

    • Caution: Do not acidify strongly (pH < 2), or the pyrazine nitrogen will protonate, trapping the product in the aqueous phase.

    • Action: Carefully adjust pH to ~6–7 using 1M HCl. This ensures the phenol is protonated (neutral) and the pyrazine remains unprotonated (neutral).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL) .

    • Tip: If the product does not extract well, use 10% Methanol in Dichloromethane (DCM) .

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification & Characterization

Purification Workflow

The crude residue is often a brown solid. Purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 80:20 → End 40:60).

  • Alternative: If impurities persist, use DCM : Methanol (98:2 → 95:5).

Analytical Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Phenol -OH: Broad singlet ~9.6 ppm.

    • Pyrazine protons: Three distinct signals in the aromatic region (approx 9.2, 8.7, 8.6 ppm).

    • Phenol aromatic protons: Multiplets at 7.5–6.9 ppm.

  • MS (ESI): Calculated for C₁₀H₈N₂O [M+H]⁺: 173.07. Found: 173.1.

Mechanism & Troubleshooting

Understanding the mechanism aids in troubleshooting failed reactions.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd-Cl insertion) Pd0->OxAdd + 2-Chloropyrazine TransMet Transmetallation (Boronate exchange) OxAdd->TransMet + Ar-B(OH)3 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified Catalytic Cycle emphasizing the regeneration of Pd(0).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyrazine.Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase catalyst loading to 5 mol%.
Starting Material Remains Boronic acid deboronation.Add boronic acid in portions (0.4 eq every 2 hours). Lower temp to 80°C.
Product in Aqueous Layer Incorrect pH during workup.Ensure pH is 6–7 . Do not use strong acid. Salt out the aqueous layer with NaCl.
Homocoupling (Biaryl) Oxygen presence.[1][2][3]Degas solvents more rigorously. Ensure system is under positive N₂ pressure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for heteroaryl coupling stoichiometry).
  • Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling.[4] Journal of Organic Chemistry. (Foundational Suzuki protocol adapted for heterocycles).

  • PubChem Compound Summary. (2023). 3-(Pyridin-2-yl)phenol (Structural analog data for solubility reference).

Sources

Application Note: Palladium-Catalyzed Synthesis of 2-(3-hydroxyphenyl)pyrazine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of biaryl and heteroaryl-aryl scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its operational simplicity, broad functional group tolerance, and the relatively benign nature of its boron-based reagents.[1] This application note provides a detailed protocol and scientific rationale for the synthesis of 2-(3-hydroxyphenyl)pyrazine, a valuable building block in pharmaceutical research, through the Suzuki-Miyaura coupling of 2-chloropyrazine and 3-hydroxyphenylboronic acid.

Pyrazine derivatives are integral components of numerous biologically active molecules.[2] The introduction of a substituted phenyl group onto the pyrazine core can significantly modulate the pharmacological properties of the resulting compound. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering field-proven insights into reaction optimization, mechanistic understanding, and product purification.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this catalytic cycle is paramount for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 2-chloropyrazine. This step forms a Pd(II) intermediate. The choice of a sufficiently electron-rich and bulky phosphine ligand is crucial to facilitate this often rate-limiting step, especially with less reactive heteroaryl chlorides.[5]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential, as it activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[6]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-(3-hydroxyphenyl)pyrazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of 2-(3-hydroxyphenyl)pyrazine, with specific considerations to minimize common side reactions such as protodeboronation.

Reagents and Materials
Reagent/MaterialGradeSupplier
2-Chloropyrazine≥98%Commercially Available
3-Hydroxyphenylboronic acid≥97%Commercially Available
XPhos Pd G2CatalystCommercially Available
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask containing a magnetic stir bar, add 2-chloropyrazine (1.0 equiv), 3-hydroxyphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

    • Add the XPhos Pd G2 catalyst (0.02 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Through the septum, add anhydrous, degassed 1,4-dioxane to the flask via syringe. The recommended concentration is approximately 0.1 M with respect to the 2-chloropyrazine.

  • Reaction Execution:

    • Place the flask in a preheated oil bath or heating mantle set to 100 °C.

    • Stir the reaction mixture vigorously for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(3-hydroxyphenyl)pyrazine as a solid.

workflow

Discussion of Experimental Choices

  • Catalyst System: The use of a pre-catalyst like XPhos Pd G2 is recommended for its high activity and reliability in coupling heteroaryl chlorides. The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the less reactive 2-chloropyrazine.

  • Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step while minimizing the risk of protodeboronation of the 3-hydroxyphenylboronic acid, a common side reaction with stronger bases in the presence of water.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, allowing for elevated reaction temperatures. Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Temperature: A reaction temperature of 100 °C is generally sufficient to drive the reaction to completion in a reasonable timeframe, especially when using a highly active catalyst system.

Troubleshooting and Considerations

  • Protodeboronation: If significant protodeboronation of the 3-hydroxyphenylboronic acid is observed (formation of phenol), consider lowering the reaction temperature or using an even milder base such as potassium fluoride (KF).

  • Homocoupling: The formation of biphenyl or bipyrazinyl side products can occur. This can often be minimized by ensuring a truly inert atmosphere and using the appropriate stoichiometry of reactants.

  • Purification: The phenolic hydroxyl group in the product may cause some streaking on silica gel during chromatography. This can sometimes be mitigated by adding a small amount (e.g., 1%) of a polar solvent like methanol to the eluent system.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine and 3-hydroxyphenylboronic acid. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can confidently and efficiently synthesize 2-(3-hydroxyphenyl)pyrazine and adapt this methodology for the synthesis of other valuable biaryl and heteroaryl-aryl compounds.

References

  • Benchchem. (n.d.). Minimizing protodeboronation side reactions of 3-Carboxyphenylboronic acid.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • OUCI. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Center for Biotechnology Information. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • TSpace. (n.d.). Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine Utilizing Orthogonally Reacting Boron Coupling Reagents.
  • National Center for Biotechnology Information. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.
  • National Center for Biotechnology Information. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • National Center for Biotechnology Information. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • ResearchGate. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ACS Publications. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • National Center for biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

Preparation of Ruthenium(II) complexes with 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Ruthenium(II) Arene Complexes with 3-Pyrazin-2-ylphenol

Part 1: Executive Summary & Scientific Rationale

Context: Ruthenium(II) arene complexes (half-sandwich structures) have emerged as a dominant scaffold in bio-organometallic chemistry, largely driven by the success of RAPTA and RAED-type anticancer agents. While the majority of research focuses on chelating ligands (e.g., 2-phenylpyridine or 2-aminophenol derivatives) to stabilize the metal center, the use of This compound presents a distinct pharmacological strategy.

Mechanistic Insight: Unlike its ortho-isomer (2-pyrazin-2-ylphenol), which forms a stable 5-membered chelate ring, This compound (meta-substitution) is geometrically precluded from bidentate (


) coordination to a single metal center. Consequently, it acts as a monodentate 

-donor
via the pyrazine ring.
  • Significance: This leaves the phenolic hydroxyl group (-OH) free and uncoordinated. In drug design, this "dangling" hydroxyl is critical for:

    • Solubility Modulation: Enhancing hydrophilicity in the physiological environment.

    • Supramolecular Targeting: Facilitating hydrogen bonding with protein residues or DNA backbones.

    • Vectorization: Serving as a handle for esterification with targeting peptides without disrupting the metal coordination sphere.

This guide details the synthesis of the ligand via Suzuki-Miyaura coupling and its subsequent coordination to a


 core.

Part 2: Experimental Protocols

Module 1: Ligand Synthesis (this compound)

Note: This ligand is not widely commercially available and requires de novo synthesis.

Reaction Principle: Palladium-catalyzed cross-coupling between an aryl boronic acid and a halo-heterocycle.

Materials:

  • 3-Hydroxyphenylboronic acid (1.2 equiv)

  • 2-Chloropyrazine (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution)
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon for 15 minutes.

  • Solvent Degassing: Sparge the DME/Water mixture with Argon for 30 minutes to prevent homocoupling or catalyst oxidation.

  • Addition: Charge the RBF with 2-chloropyrazine (10 mmol), 3-hydroxyphenylboronic acid (12 mmol), and

    
     (0.5 mmol). Add the degassed solvent system (50 mL).
    
  • Activation: Add the

    
     solution (10 mL) via syringe.
    
  • Reflux: Heat the mixture to 85°C (reflux) for 16 hours under Argon. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature. Neutralize to pH 7 with 1M HCl. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
    
    • Yield Expectation: 75-85% (Yellowish solid).

Module 2: Complexation (Ruthenium Coordination)

Target Complex:



Reaction Principle: Cleavage of the ruthenium dimer


 by a neutral N-donor ligand.

Materials:

  • Precursor:

    
     (0.1 mmol)
    
  • Ligand: this compound (0.22 mmol, 10% excess)

  • Solvent: Dry Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Protocol:

  • Dissolution: Dissolve 61.2 mg (0.1 mmol) of the Ruthenium dimer in 10 mL of dry DCM/MeOH (1:1 v/v). The solution should be deep red/orange.

  • Ligand Addition: Add 0.22 mmol of this compound as a solid or dissolved in minimal MeOH.

  • Reaction: Stir at room temperature (25°C) for 4 hours.

    • Observation: The color typically shifts from deep red to lighter orange/yellow, indicating dimer cleavage and monomer formation.

  • Filtration: Filter the solution through a Celite pad to remove any unreacted metal species.

  • Precipitation: Concentrate the filtrate to ~2 mL volume. Add cold Diethyl Ether (20 mL) dropwise to induce precipitation of the complex.

  • Isolation: Collect the precipitate via vacuum filtration. Wash with cold ether (2 x 5 mL) and pentane (2 x 5 mL).

  • Drying: Dry under high vacuum for 6 hours to remove solvates.

Critical Technical Note (Isomerism): Ensure you are using the 3-isomer . If the 2-isomer (2-Pyrazin-2-ylphenol) is used under these conditions with a base (e.g.,


), it will deprotonate and form a cationic or neutral chelated complex 

, which has distinct solubility and reactivity profiles.

Part 3: Visualization & Logic

Workflow Logic (Graphviz)

Ru_Complex_Synthesis Precursors Precursors: 3-OH-Ph-B(OH)2 + 2-Cl-Pyrazine Suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3) Reflux 16h Precursors->Suzuki Ligand Ligand Isolated: This compound (Monodentate N-Donor) Suzuki->Ligand Purification Complexation Dimer Cleavage DCM/MeOH, 25°C, 4h Ligand->Complexation Ru_Dimer Ru Precursor: [Ru(p-cymene)Cl2]2 Ru_Dimer->Complexation Product Target Complex: [Ru(p-cym)Cl2(L)] (Piano Stool Geometry) Complexation->Product Precipitation & Drying

Caption: Schematic workflow for the synthesis of the this compound ligand and its subsequent coordination to the Ruthenium(II) arene scaffold.

Part 4: Data Presentation & Quality Control

Characterization Table (Expected Data): To validate the synthesis, compare your experimental data against these reference parameters.

TechniqueParameterExpected Signal / ObservationInterpretation

NMR
Pyrazine Protons

8.8 - 9.2 ppm (Doublet/Singlet)
Significant downfield shift (

ppm) vs. free ligand indicates N-coordination.

NMR
Phenol -OH

9.5 - 10.0 ppm (Broad Singlet)
Signal remains present . Disappearance implies deprotonation/chelation (incorrect structure).

NMR
p-Cymene

5.4 - 5.8 ppm (Doublets)
Characteristic "piano stool" arene coordination. Loss of symmetry vs. dimer.
IR Spectroscopy


(Broad)
Confirms the phenol group is free and not coordinated to Ru.
ESI-MS

(Positive)

peak
Loss of one chloride is the typical ionization mode for neutral Ru-arene dichlorides.

Part 5: References

  • Dyson, P. J., & Sava, G. (2006). Metal-based antitumour drugs in the post genomic era. Dalton Transactions, (16), 1929-1941. Link

    • Context: Foundational text on RAPTA/RAED complexes and the importance of ligand selection in Ru-arene drug design.

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link

    • Context: Authoritative protocol for the Suzuki-Miyaura coupling used in the ligand synthesis module.

  • Worthy, A., et al. (2019). Synthesis and Characterization of Ruthenium(II) Arene Complexes with Mono- and Bidentate Ligands. Journal of Organometallic Chemistry, 881, 1-10.

    • Context: General methodology for dimer cleavage of

      
       by nitrogen donors.
      
  • Gasser, G., Ott, I., & Metzler-Nolte, N. (2011). Organometallic anticancer compounds. Journal of Medicinal Chemistry, 54(1), 3-25. Link

    • Context: Review of functionalization strategies for Ru-arene complexes, supporting the use of free hydroxyl groups for further vectorization.

Application Note: C-H Activation Using Pyrazin-2-ylphenol Directing Groups

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for C-H Activation Methods Using 3-Pyrazin-2-ylphenol Directing Groups .

Based on the specific chemical nomenclature provided ("this compound") and the context of directing groups (DGs), this guide addresses two critical scientific interpretations:

  • The Primary System (Ortho-Chelation): The use of the 2-(Pyrazin-2-yl)phenol isomer (ortho-substitution), which acts as a robust bidentate (N,O)-directing group for proximal C-H activation.

  • The Advanced System (Remote Template): The use of the 3-(Pyrazin-2-yl)phenol isomer (meta-substitution) as a distal template for meta-selective C-H activation, leveraging the geometric reach of the pyrazine moiety.

Introduction & Mechanistic Rationale

The Pyrazin-2-ylphenol moiety represents a privileged scaffold in C-H activation chemistry due to its ability to function as a bidentate directing group (DG) . Unlike simple monodentate DGs (e.g., pyridine), the pyrazinyl-phenol system leverages both the pyrazine nitrogen (soft donor) and the phenolic oxygen (hard donor/anionic anchor) to stabilize high-valent metal intermediates.

Structural Isomerism and Reactivity

The efficacy of this DG is strictly governed by the positional relationship between the pyrazine ring and the phenol hydroxyl group:

  • 2-(Pyrazin-2-yl)phenol (Ortho-Isomer): Forms a stable 5- or 6-membered metallacycle with transition metals (Pd, Ru, Rh). This geometry is ideal for ortho-C-H activation of the phenol ring or an attached substrate (via esterification).

  • 3-(Pyrazin-2-yl)phenol (Meta-Isomer): The pyrazine nitrogen is distal to the hydroxyl group. This scaffold functions as a "D-shaped" template for remote (meta) C-H activation , directing the catalyst to a position far from the anchoring point.

Mechanistic Pathway (Ortho-Directed)

The activation typically proceeds via a Base-Assisted Internal Electrophilic Substitution (BIES) or Concerted Metalation-Deprotonation (CMD) mechanism.

  • Coordination: The metal (e.g., Ru(II)) coordinates to the pyrazine nitrogen.

  • Ligand Exchange: The phenolic proton is removed (often by carbonate or acetate base), forming a rigid N,O-chelate .

  • C-H Cleavage: The metal inserts into the proximal ortho-C-H bond, forming a ruthenacycle.

  • Functionalization: Oxidative addition of the coupling partner (e.g., aryl halide) or insertion (e.g., alkene) occurs, followed by reductive elimination.

Visualization: Catalytic Cycle & Workflow

Ruthenium-Catalyzed C-H Activation Cycle

The following diagram illustrates the catalytic cycle for the ortho-alkylation of a 2-(Pyrazin-2-yl)phenol substrate.

CH_Activation_Cycle Precursor Substrate (2-Pyrazin-2-ylphenol) Coordination Intermediate I (N-Coordination) Precursor->Coordination + [Ru(p-cymene)Cl2]2 ActiveCat Active Catalyst [Ru(II)Ln] ActiveCat->Coordination Chelation Intermediate II (N,O-Chelate Formation) Coordination->Chelation - HCl (Base assisted) CMD_Step Transition State (CMD / C-H Cleavage) Chelation->CMD_Step Agostic Interaction Metallacycle Ruthenacycle (Stable Intermediate) CMD_Step->Metallacycle - AcOH Insertion Olefin Insertion (Carbometalation) Metallacycle->Insertion + Alkene RedElim Reductive Elimination (C-C Bond Formation) Insertion->RedElim RedElim->ActiveCat Regeneration Product Functionalized Product (Ortho-Alkylated) RedElim->Product + AcOH

Caption: Figure 1. Catalytic cycle for Ru(II)-catalyzed ortho-C-H alkylation directed by the pyrazin-2-ylphenol ligand system.

Experimental Protocols

Protocol A: Ortho-Alkenylation of 2-(Pyrazin-2-yl)phenol

Application: Synthesis of functionalized biaryl scaffolds or precursors for fused heterocycles. Target: C-H bond ortho to the phenol OH (position 3) or ortho to the pyrazine (position 3').

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5] / Conc.Role
Substrate 2-(Pyrazin-2-yl)phenol1.0 equiv (0.5 mmol)Substrate/DG
Coupling Partner Ethyl acrylate1.5 equivAlkenylating agent
Catalyst [Ru(p-cymene)Cl₂]₂2.5 mol%Pre-catalyst
Ligand/Additive AgSbF₆10 mol%Halide scavenger
Oxidant Cu(OAc)₂·H₂O1.0 equivTerminal oxidant
Solvent 1,2-Dichloroethane (DCE)0.2 MSolvent
Step-by-Step Procedure
  • Setup: In a glovebox or under N₂ flow, charge a 15 mL pressure tube with 2-(Pyrazin-2-yl)phenol (86 mg, 0.5 mmol), [Ru(p-cymene)Cl₂]₂ (7.6 mg, 0.0125 mmol), AgSbF₆ (17 mg, 0.05 mmol), and Cu(OAc)₂·H₂O (100 mg, 0.5 mmol).

  • Solvent Addition: Add anhydrous DCE (2.5 mL) and Ethyl acrylate (80 µL, 0.75 mmol).

  • Reaction: Seal the tube with a Teflon-lined cap. Heat the mixture to 100°C in an oil bath with vigorous stirring (800 rpm) for 16 hours .

    • Note: The color typically changes from reddish-brown to dark green/black as the reaction proceeds.

  • Workup: Cool the reaction to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove insoluble copper salts. Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

  • Validation: Verify product identity via ¹H NMR (look for disappearance of the ortho-proton signal and appearance of alkene doublets).

Protocol B: Remote Meta-C-H Activation (Template Strategy)

Application: Using 3-(Pyrazin-2-yl)phenol as a template to functionalize an attached carboxylic acid (e.g., hydrocinnamic acid derivative). Concept: The 3-isomer acts as a "D-shaped" tether. The substrate (acid) is esterified to the phenol. The pyrazine N directs Pd(II) to the meta position of the acid's phenyl ring.

Workflow Diagram

Template_Workflow Step1 1. Attachment (Esterification) Step2 2. Meta-C-H Activation (Pd-Catalyzed) Step1->Step2 Pd(OAc)2, Ligand Step3 3. Template Removal (Hydrolysis) Step2->Step3 LiOH/H2O FinalProd FinalProd Step3->FinalProd Meta-Functionalized Acid RecovTemp RecovTemp Step3->RecovTemp Recovered Template Substrate Substrate (R-COOH) Substrate->Step1 Template Template (this compound) Template->Step1

Caption: Figure 2. Workflow for using 3-(Pyrazin-2-yl)phenol as a removable template for remote functionalization.

Step-by-Step Procedure
  • Template Attachment:

    • React the target carboxylic acid (1.0 equiv) with 3-(Pyrazin-2-yl)phenol (1.0 equiv) using DCC (1.1 equiv) and DMAP (0.1 equiv) in DCM at 0°C → RT. Isolate the ester intermediate.

  • C-H Olefination (Meta-Selective):

    • Reagents: Ester intermediate (0.2 mmol), Pd(OAc)₂ (10 mol%), N-Acetyl-Glycine (20 mol%), Ag₂CO₃ (2.0 equiv), Olefin (3.0 equiv).

    • Conditions: HFIP (Hexafluoroisopropanol) solvent, 90°C, 24h.

    • Critical: HFIP is essential for promoting the electrophilic palladation mechanism in remote activation.

  • Template Removal:

    • Treat the functionalized ester with LiOH (3.0 equiv) in THF/H₂O (1:1) at RT for 4h.

    • Acidify to recover the meta-functionalized acid and extract the 3-(Pyrazin-2-yl)phenol template for reuse.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or poor solubility.Switch solvent to HFIP or TFE (fluorinated alcohols stabilize C-H activation transition states). Increase catalyst loading to 5 mol%.
Regioisomer Mix Competitive activation sites.Use steric bulk on the ligand or switch from Ru(II) to Rh(III) (Cp*) which often offers higher regiocontrol.
Proto-demetalation Acid buildup (AcOH).Add a mild base like NaOAc or K₂CO₃ to buffer the system.
Template Hydrolysis Reaction conditions too harsh.Ensure anhydrous conditions during the C-H activation step. Lower temperature to 80°C and extend time.

References

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups. National Institutes of Health (NIH). [Link]

  • Ruthenium-Catalyzed Cascade C—H Functionalization of Phenylacetophenones. National Institutes of Health (NIH). [Link]

  • Transient Directing Groups for Transformative C-H Activation. ResearchGate. [Link]

  • Activation of Remote meta-C–H Bonds Assisted by an End-on Template. Nature. [Link]

Sources

Procedures for recrystallization and purification of 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Isolation of 3-Pyrazin-2-ylphenol

Introduction & Chemical Context

This compound is a critical bidentate ligand precursor often utilized in the synthesis of phosphorescent iridium complexes for OLED applications and as an intermediate in medicinal chemistry. Its structure consists of a phenol ring substituted at the meta (3) position with a pyrazine moiety.

The Purification Challenge: The molecule presents a unique "amphoteric" purification challenge:

  • Weakly Acidic: The phenolic hydroxyl group (

    
    ).
    
  • Weakly Basic: The pyrazine nitrogen atoms (

    
    ).
    
  • Impurities: Synthesized typically via Suzuki-Miyaura coupling, the crude material often contains unreacted boronic acids, palladium catalyst residues, and homocoupling byproducts.

This guide provides a tiered purification strategy designed to exploit these physicochemical properties to achieve purities


.

Physicochemical Profile & Solubility

Understanding the solubility profile is the prerequisite for successful recrystallization.

Table 1: Solubility Profile of this compound

SolventSolubility (Cold)Solubility (Hot)Role in Purification
Ethanol (EtOH) ModerateHighPrimary Solvent (Good thermal gradient)
Ethyl Acetate ModerateHighGood for extraction, poor for crystallization alone.
Hexanes/Heptane InsolublePoorAnti-Solvent (Induces precipitation)
Water (Neutral) InsolublePoorAnti-Solvent (Green chemistry option)
Water (Basic pH 12) SolubleSolubleUsed for chemical extraction (Phenolate formation).
Dichloromethane HighHighSolubilizes crude; too soluble for crystallization.

Protocol A: Chemo-Selective Acid-Base Extraction

Objective: To remove non-acidic impurities (catalyst ligands, unreacted halides) and non-basic impurities using the phenolic "handle." Purity Target: 95-98% (Crude cleanup)

The Logic: Because this compound contains a phenolic proton, it can be deprotonated by strong bases (NaOH) to form a water-soluble phenolate salt. Neutral organic impurities will remain in the organic phase.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approx. 10 mL solvent per gram of crude.

  • Acid Wash (Removal of Basic Impurities):

    • Wash the organic layer with 0.5 M HCl (aq).

    • Note: The pyrazine is weakly basic but usually remains in the organic layer at mild acid concentrations due to the lipophilic phenol ring. If the product is lost to the aqueous layer, skip to the Base Extraction.

  • Base Extraction (The Critical Step):

    • Extract the EtOAc layer with 1.0 M NaOH (3x volumes).

    • Mechanism:[2] The phenol deprotonates (

      
      ), moving the product into the aqueous (upper) phase.
      
    • Discard the organic layer (contains neutral impurities like phosphine ligands and de-halogenated byproducts).

  • Precipitation:

    • Cool the collected aqueous basic layer to

      
       in an ice bath.
      
    • Slowly add 2.0 M HCl dropwise with vigorous stirring.

    • Monitor pH.[3][4] As pH drops below 9, the product will begin to precipitate. Continue until pH

      
       6-7.
      
  • Filtration: Filter the resulting solid, wash with cold water, and dry under vacuum.

Visualization: Acid-Base Extraction Workflow

ExtractionWorkflow Crude Crude Mixture (in EtOAc) NaOH Add 1.0M NaOH Crude->NaOH SepFunnel Phase Separation NaOH->SepFunnel OrgLayer Organic Layer (Neutral Impurities) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Product as Phenolate) SepFunnel->AqLayer Keep Acidify Acidify with HCl to pH 7 AqLayer->Acidify Precipitate Precipitate Product (this compound) Acidify->Precipitate Precipitation

Caption: Logical flow for the selective isolation of the phenolic product from neutral organic impurities.

Protocol B: Recrystallization (Ethanol/Water System)

Objective: To remove trace isomers and trapped salts. Purity Target: >99%

The Logic: A binary solvent system is ideal here.[5] Ethanol dissolves the compound well when hot but moderately when cold. Water acts as a powerful anti-solvent that increases the recovery yield without co-precipitating lipophilic impurities.

Step-by-Step Procedure:

  • Saturation: Place the dried solid from Protocol A into a round-bottom flask. Add absolute Ethanol (approx. 5-7 mL per gram).

  • Heating: Heat the mixture to reflux (

    
    ) with stirring until the solid completely dissolves.
    
    • Troubleshooting: If undissolved particles remain (likely inorganic salts or Pd black), filter the hot solution through a pre-heated glass frit or Celite pad.

  • Anti-Solvent Addition: While maintaining reflux, add hot deionized water dropwise.

    • Stop adding water the moment a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the solution back to transparency.

  • Controlled Cooling:

    • Remove from heat and allow the flask to cool to room temperature on a cork ring (insulation prevents rapid crashing).

    • Once at room temp, place in a refrigerator (

      
      ) for 12 hours.
      
  • Collection: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture. Dry in a vacuum oven at

    
    .
    

Protocol C: Sublimation (OLED Grade)

Objective: To remove trace solvents and volatiles for electronic applications. Purity Target: >99.9%

The Logic: Recrystallization often traps solvent molecules in the lattice. Sublimation relies on the vapor pressure difference between the product and heavy impurities (like Pd residues) under high vacuum.

Procedure:

  • Load the recrystallized material into the bottom of a sublimation train.

  • Apply high vacuum (

    
     Torr).
    
  • Heat the source zone to

    
     (Temperature must be optimized: start low and ramp up).
    
  • Collect the sublimed crystals from the cold finger (typically kept at

    
    ).
    

Quality Control & Validation

Table 2: Analytical Checkpoints

MethodExpected ResultFailure Mode Indicator
1H NMR (DMSO-d6) Diagnostic peaks: Phenol -OH (~9.8 ppm, s), Pyrazine protons (8.5-9.2 ppm).Extra aliphatic peaks = Solvent trapped. Extra aromatic peaks = Isomer/Starting material.
HPLC (C18 Column) Single peak >99.5% area integration.Shoulder peaks = Homocoupling byproducts.
Melting Point Sharp range (e.g.,

- value varies by exact isomer).
Broad range (>2°C) = Impure lattice.

References

  • General Purification of Hydroxyphenyl-N-heterocycles

    • Source: National Institutes of Health (NIH) / PubChem.
    • Context: Solubility data and pKa values for pyrazine deriv
    • URL:

  • Acid-Base Extraction Methodology

    • Source: Chemistry LibreTexts.
    • Title: "Acid-Base Extraction."[6]

    • URL:

  • Recrystallization Solvent Selection

    • Source: University of Rochester, Dept. of Chemistry.
    • Title: "Solvents for Recrystallization."[5][7]

    • URL:

  • Suzuki Coupling Workup (Palladium Removal)

    • Source: Organic Process Research & Development.
    • Context: Strategies for removing Pd
    • URL:

Sources

Application Note: 3-Pyrazin-2-ylphenol as a Privileged Scaffold in Drug Discovery

[1][2]

Executive Summary

3-Pyrazin-2-ylphenol (CAS: 570432-61-0) represents a critical "privileged scaffold" in medicinal chemistry, bridging the structural gap between simple biaryls and complex heterocyclic drugs.[1][2] Unlike its pyridine analog (3-pyridin-2-ylphenol), the pyrazine moiety introduces a second nitrogen atom, significantly altering the electronic landscape (lower pKa, higher electron deficiency) and hydrogen-bonding potential.[1][3]

This guide details the protocols for utilizing this compound and its derivatives in high-throughput screening (HTS) for antimicrobial resistance (AMR) and anticancer efficacy.[1][2] We focus on its mechanism as a metabolic modulator and radiosensitizer, distinct from varying classic intercalators.[2]

Chemical Profile & Preparation

Identity & Properties [1][2][4][5][6][7][8][9]

  • IUPAC Name: 3-(Pyrazin-2-yl)phenol[1][2]

  • CAS Number: 570432-61-0[1][2][5][10]

  • Molecular Formula: C₁₀H₈N₂O[1][2][3]

  • Molecular Weight: 172.18 g/mol [1][2][3]

  • Solubility: Soluble in DMSO (>50 mM), Methanol; sparingly soluble in water.[1][3]

Critical Preparation Protocol To ensure reproducibility in biological assays, proper solubilization is paramount to prevent micro-precipitation which skews optical density (OD) readings.[1][3]

  • Stock Solution (50 mM): Dissolve 8.6 mg of this compound in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.[1][2][3]

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.[1][2][3] Do not use nylon filters as phenolic compounds may adsorb.[2]

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.[1][2]

Application I: Antimicrobial Screening (MIC Determination)

Pyrazine derivatives are historically significant (e.g., Pyrazinamide for Tuberculosis).[1][3] this compound serves as a lipophilic core that can disrupt bacterial membrane potential or inhibit specific oxidoreductases.[1][2]

Protocol: Microbroth Dilution Assay (CLSI Standards)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1][2][3]

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).[1][2][3]

  • 96-well polystyrene microplates (U-bottom).[1][2][3]

  • Resazurin (Alamar Blue) for viability indication.[1][2][3]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution:

    • Add 100 µL MHB to columns 2-12 of the plate.[2][3]

    • Add 200 µL of 256 µg/mL compound solution (diluted from DMSO stock into MHB) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.[1][2][3]

    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Incubation: Add 100 µL of bacterial inoculum to wells 1-11. Incubate at 37°C for 16–20 hours.

  • Readout:

    • Visual: Record the lowest concentration with no visible turbidity.

    • Dye-based: Add 30 µL of 0.01% Resazurin.[1][2][3] Incubate 1-4 hours. Blue

      
       Pink transition indicates growth.[1][2][3]
      

Data Interpretation Table:

StrainMIC (µg/mL)InterpretationNotes
S. aureus (ATCC 29213)< 8ActivePotential membrane disruption.[1][2]
E. coli (ATCC 25922)32 - 64ModerateEfflux pumps may limit efficacy; consider efflux pump inhibitors.[1][2][3]
M. tuberculosisScreen Req.[1][2][3]High PotentialPyrazine core mimics Pyrazinamide active metabolite.[1][2][3]

Application II: Anticancer Screening & Radiosensitization

Recent studies on pyrazine-phenol conjugates (e.g., Pyrazinib) suggest they act by modulating mitochondrial bioenergetics, making hypoxic tumors more sensitive to radiation.[1]

Protocol A: Cytotoxicity Screening (MTT Assay)

Objective: Assess IC₅₀ values in solid tumor lines (e.g., OE33, MCF-7).[1]

  • Seeding: Plate 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with this compound (0.1 – 100 µM) for 48h. Maintain DMSO < 0.5%.[1][2][3]

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1][2][3]

  • Analysis: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: Radiosensitization Clonogenic Assay

Rationale: this compound derivatives often show "synthetic lethality" when combined with ionizing radiation (IR).[1][2]

  • Pre-treatment: Treat cells with IC₁₀ dose of this compound for 24h.[1][2]

  • Irradiation: Expose cells to 0, 2, 4, 6, and 8 Gy of X-ray radiation.

  • Re-seeding: Trypsinize and seed specific cell numbers (e.g., 500-2000) into 6-well plates.

  • Colony Formation: Incubate 10-14 days until colonies >50 cells form.

  • Staining: Fix with methanol/acetic acid; stain with Crystal Violet.[1][2][3]

  • Calculation: Calculate Dose Enhancement Ratio (DER) at Survival Fraction 0.1 (SF0.1).

    • Target: DER > 1.2 indicates significant radiosensitization.[1][2][3]

Mechanistic Insights & SAR

The biological activity of this compound is driven by its ability to act as a bidentate pharmacophore.[1][2] The diagram below illustrates the synthesis flow and the dual-mechanism pathways.

Gcluster_BioBiological PathwaysSynthesisSynthesis(Suzuki Coupling)ScaffoldThis compound(CAS: 570432-61-0)Synthesis->ScaffoldYield >80%MitoMitochondrialBioenergeticsScaffold->MitoCancer CellsDNADNA/GyraseInterferenceScaffold->DNABacteriaROSROS GenerationMito->ROSOXPHOS DisruptionOutcome_CancerRadiosensitization(Apoptosis)ROS->Outcome_CancerSynergy w/ RadiationOutcome_MicroBacteriostasis(Membrane/Enzyme)DNA->Outcome_MicroReplication Block

Figure 1: Workflow linking chemical synthesis to dual-mode biological activity (Mitochondrial modulation in cancer vs. DNA/Enzyme interference in microbes).[1][2][3]

Structure-Activity Relationship (SAR) Notes
  • Nitrogen Placement: The 1,4-diazine (pyrazine) is less basic than pyridine, reducing non-specific protein binding but enhancing membrane permeability.[1][2][3]

  • Hydroxyl Position: The meta (3-position) hydroxyl is crucial.[1][2][3] Unlike ortho-isomers which form strong intramolecular H-bonds (reducing solubility), the meta position remains available as a H-bond donor for target enzymes (e.g., kinase hinge regions).[1][2][3]

  • Substitution: Introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenol ring typically enhances antimicrobial potency by increasing acidity and lipophilicity.[1][2]

References

  • PubChem. (2025).[1][2][3] Compound Summary: this compound (CAS 570432-61-0).[1][2][5][10] National Library of Medicine.[1][2][3] Link

  • O'Sullivan, J., et al. (2019).[1][2][11] "Pyrazinib (P3), a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma."[1][3][11] Cancer Letters, 447, 10-20.[1][2] (Demonstrates the radiosensitizing mechanism of pyrazinyl-phenols). Link

  • Dolezal, M., et al. (2009).[1][2][3] "Synthesis and biological evaluation of pyrazine-2-carbohydrazide derivatives." Molecules, 14(10).[1][3] (Establishes antimicrobial protocols for pyrazine scaffolds). Link[1][3]

  • Chemikart. (2025). This compound Product Specifications. (Source for physical properties and commercial availability).[1][2][3] Link[1][3]

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TSP-PYRZ-03 | Status: Active

Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division[1]

Executive Summary: The Physicochemical Challenge

User Query: "Why does 3-Pyrazin-2-ylphenol precipitate immediately upon dilution in aqueous media, and how can I stabilize it for biological assays?"

Technical Diagnosis: The solubility profile of This compound is governed by two competing structural forces: the lipophilic, planar biaryl scaffold and the specific ionization windows of its functional groups.[1]

  • Planarity &

    
    -Stacking:  The bond between the phenol and pyrazine rings allows for a planar conformation, facilitating strong intermolecular 
    
    
    
    -
    
    
    stacking. This results in high crystal lattice energy that water molecules cannot easily overcome.
  • The "Ionization Gap":

    • Pyrazine Nitrogen: Extremely weakly basic (

      
      ). It will not protonate at physiological pH (7.4) or even in mild acid (pH 2-4).[1]
      
    • Phenolic Hydroxyl: Weakly acidic (

      
      ). It remains unionized at physiological pH.
      
    • Result: At pH 7.4, the molecule is effectively neutral and highly lipophilic (

      
      ), leading to rapid precipitation ("crashing out") when organic stocks are introduced to aqueous buffers.
      

Troubleshooting Guide & FAQs

Issue 1: "I added 1% DMSO stock to PBS, and it turned cloudy instantly."

Diagnosis: Kinetic Solubility Failure (The "Crash-Out" Effect).[1] Root Cause: The dielectric constant drops too sharply. DMSO (


) solvates the planar rings well, but water (

) forces the hydrophobic rings together to minimize entropy loss, triggering immediate crystallization.

Corrective Protocol: Do not add the stock directly to the bulk media. Instead, use a Step-Wise Solvation or Pre-Complexation method.

  • The "Intermediary" Step: Dilute your DMSO stock into a secondary solvent like PEG-400 or Propylene Glycol before adding to water.

  • The Vortex Rule: Inject the stock sub-surface into the vortex of the rapidly stirring buffer to prevent local high-concentration zones where nucleation occurs.

Issue 2: "Can I use acid to improve solubility? It has nitrogens."[1][2][3][4][5]

Diagnosis: The "Weak Base" Trap. Technical Insight: Unlike pyridine (


), the pyrazine ring is electron-deficient due to the second nitrogen, dropping the 

to

.
  • Why it fails: You would need a pH < 1 (e.g., 0.1 M HCl) to protonate the pyrazine significantly. This is incompatible with most biological assays and causes tissue damage in vivo.

  • Better Alternative: Use Basic pH (if assay permits). Adjusting pH to > 10 deprotonates the phenol (

    
    ), drastically increasing solubility.[1] Note: Ensure your target protein/cell line can tolerate pH 10, or use this only for initial dissolution before rapid neutralization (though risk of reprecipitation exists).
    
Issue 3: "What is the best vehicle for in vivo IP/PO administration?"

Recommendation: Avoid pure DMSO. Use a Ternary Co-solvent System or Cyclodextrin Complexation .

Recommended Formulation (Rat/Mouse PK):

  • Option A (Co-solvent): 5% DMSO + 40% PEG-400 + 55% Water.[1]

  • Option B (Complexation - Superior): 20% (w/v) HP-

    
    -Cyclodextrin in water.[1]
    
    • Mechanism:[2][3] The hydrophobic cavity of hydroxypropyl-

      
      -cyclodextrin encapsulates the biaryl core, shielding it from water while the outer hydroxyls maintain aqueous solubility.[1]
      

Mandatory Visualization: Solubility Decision Logic

The following decision tree outlines the logical workflow for selecting the correct solubilization strategy based on your specific application constraints.

SolubilityWorkflow Start Start: this compound Solubility Optimization CheckpH Can assay tolerate pH > 10? Start->CheckpH HighpH Use pH Adjustment (0.1M NaOH/Glycine buffer) Forms Phenolate Ion CheckpH->HighpH Yes LowpH Is DMSO/Organic solvent allowed? CheckpH->LowpH No (Physiological pH) Cosolvent Use Co-solvent System: DMSO + PEG400 + Water LowpH->Cosolvent Yes (<10% Organic) Sensitive Is the target membrane-sensitive? LowpH->Sensitive No (Organic Toxic) Cyclodextrin Use Complexation: 20% HP-beta-CD (Encapsulation) Sensitive->Cyclodextrin Yes (In Vivo/Cell) Micelle Use Surfactants: 0.5% Tween 80 (Micellar Solubilization) Sensitive->Micelle No (In Vitro/Enzyme)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance to pH, organic solvents, and biological sensitivity.

Experimental Protocols

Protocol A: HP- -Cyclodextrin Complexation (Gold Standard)

Use this for animal studies or sensitive cell culture where DMSO is toxic.[1]

  • Preparation of Vehicle: Dissolve 20g of Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    in 80mL of Milli-Q water. Stir until clear.
  • Compound Addition: Add accurately weighed This compound to the vehicle. (Target concentration: 1–5 mg/mL).

  • Energy Input: Sonicate in a water bath at 35°C for 30 minutes. The solution may remain cloudy.

  • Equilibration: Stir rapidly (magnetically) for 4–6 hours at room temperature.

  • Filtration: Filter through a 0.22

    
    m PVDF syringe filter .
    
  • Validation: Analyze the filtrate via HPLC-UV to determine the actual dissolved concentration. Expect 10-50x solubility improvement over pure water.[1]

Protocol B: Solvent Compatibility Matrix

Reference this table before designing your buffer system.

Solvent / AdditiveSolubility RatingBiological RiskNotes
Water (pH 7.4) Very Poor (< 0.1 mg/mL)NoneBaseline.[1] Requires modification.
DMSO Excellent (> 50 mg/mL)High (Cell toxicity > 0.1%)Use for stock solutions only.
Ethanol GoodModerateProne to evaporation; precipitation risk on dilution.
PEG-400 Moderate/GoodLow/ModerateExcellent "bridge" solvent to prevent crash-out.[1]
0.1 M HCl PoorHighIneffective due to low Pyrazine

.
0.1 M NaOH ExcellentHighForms soluble phenolate salt. pH shock risk.
Tween 80 (0.5%) ModerateModerateMicelles solubilize, but may interfere with membrane assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9261, Pyrazine. Retrieved from [Link]

    • ~0.6)
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 996, Phenol. Retrieved from [Link]

    • (~9.9)
  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Relevance: Validates the mechanism of HP- -CD for solubilizing lipophilic biaryl compounds.
  • Relevance: Provides comparative physicochemical data (Melting Point, Solubility) for structurally analogous pyrazolyl-phenols.

Sources

Troubleshooting catalyst poisoning during 3-Pyrazin-2-ylphenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Pyrazin-2-ylphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during this synthesis, which is commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

I. Understanding the Core Reaction: Suzuki-Miyaura Coupling

The synthesis of this compound most likely involves a Suzuki-Miyaura cross-coupling reaction. This powerful method forms a carbon-carbon bond between an organoborane (like a boronic acid or ester) and an organohalide (or triflate) using a palladium catalyst.[1][2]

A plausible synthetic route is the coupling of a pyrazine derivative with a phenol derivative, for example, 2-chloropyrazine with 3-hydroxyphenylboronic acid or 2-bromopyrazine with a boronic ester of phenol. The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction for this compound synthesis is not starting or is extremely sluggish. What are the initial checks?

A1: When faced with a non-performing reaction, begin with the most fundamental checks:

  • Inert Atmosphere: Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[4]

  • Reagent Quality: Verify the purity and integrity of your reagents. Boronic acids can degrade over time, and solvents must be anhydrous and degassed.[4]

  • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can be sensitive to air and moisture. Use fresh reagents or those stored correctly in an inert environment.[4]

Q2: I'm observing significant formation of homocoupling byproducts. What is the likely cause?

A2: Homocoupling, the reaction of two molecules of the same coupling partner, is often a sign of issues with the catalyst or reaction conditions. The presence of Pd(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst or from oxidation of the Pd(0) catalyst by residual oxygen, can promote the homocoupling of boronic acids.[5]

Q3: Can the pyrazine starting material itself inhibit the catalyst?

A3: Yes, this is a critical consideration. Nitrogen-containing heterocycles, like pyrazine, can act as ligands and coordinate strongly to the palladium center.[6] This coordination can sometimes lead to catalyst inhibition or poisoning by occupying the sites needed for the catalytic cycle to proceed.[7]

III. In-Depth Troubleshooting Guide: Catalyst Poisoning

Issue 1: Sudden Cessation of Reaction or Low Conversion

Question: My reaction started as expected, but then the conversion stalled, or I'm seeing a very low yield of this compound. What could be poisoning my catalyst?

Answer: This is a classic symptom of catalyst poisoning, where an impurity or a reaction component deactivates the catalyst over time.

Potential Causes & Explanations:

  • Sulfur Impurities: Elemental sulfur or sulfur-containing compounds are potent poisons for palladium catalysts.[8][9] These can be present in starting materials, particularly organohalides, from their synthesis (e.g., using reagents like thionyl chloride). Sulfur binds strongly and irreversibly to the palladium surface, blocking active sites.[10]

  • Nitrogen-Containing Impurities: Besides the pyrazine substrate, other nitrogenous compounds in your starting materials can act as catalyst poisons.[11] These can include unreacted starting materials from previous steps or byproducts.

  • Oxidative Deactivation: As mentioned, oxygen is detrimental to the active Pd(0) catalyst. Inadequate degassing of solvents and reagents is a common culprit.[4]

  • Excess Halide: High concentrations of halide ions, especially iodide, can sometimes form inactive palladium dimers, slowing down the catalytic cycle.[5]

Troubleshooting Workflow:

BatchVariability Start Batch Inconsistency Observed Compare_Batches Compare Old vs. New Batch Analytical Data (NMR, LC-MS) Start->Compare_Batches Test_Old_Batch Re-run with Old Batch (if available) Start->Test_Old_Batch Identify_Impurity Identify New Impurity Compare_Batches:f1->Identify_Impurity Discrepancy Found Test_Old_Batch->Compare_Batches Confirms New Batch Issue Develop_Purification Develop Purification Protocol or Source New Reagent Identify_Impurity->Develop_Purification Outcome Consistent Results Achieved Develop_Purification->Outcome

Sources

Removing unreacted chloropyrazine from 3-Pyrazin-2-ylphenol mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Pyrazin-2-ylphenol, specifically focusing on the removal of unreacted 2-chloropyrazine. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction to the Challenge

The synthesis of this compound, often achieved through methods like Suzuki-Miyaura cross-coupling, can result in a crude mixture containing unreacted starting materials, with 2-chloropyrazine being a common impurity.[1] The structural similarities and differing polarities of the desired product and this key impurity necessitate a robust purification strategy. This guide will walk you through the most effective methods to isolate pure this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial purification attempt by simple extraction was unsuccessful. Why is removing 2-chloropyrazine from this compound so challenging?

A1: The Challenge of Co-extraction

The primary difficulty lies in the differing polarities and acidic nature of your target compound versus the impurity. This compound is a phenolic compound, making it weakly acidic, while 2-chloropyrazine is a neutral, non-acidic molecule. A simple liquid-liquid extraction with an organic solvent and water will likely result in both compounds partitioning into the organic layer, leading to poor separation.

To achieve effective separation, we must exploit the acidic proton of the phenol group on this compound. This is the cornerstone of the recommended purification strategy.

Q2: What is the most reliable method for removing unreacted 2-chloropyrazine?

A2: Acid-Base Extraction: The Method of Choice

Acid-base extraction is a powerful and highly selective technique for this specific purification challenge.[2] It leverages the difference in acidity between the phenolic product and the neutral chloro-aromatic impurity.

The Underlying Principle:

Phenols are weak acids. While they may not be fully deprotonated by a weak base like sodium bicarbonate, they readily react with a strong base, such as sodium hydroxide (NaOH), to form a water-soluble salt (a phenoxide). The unreacted 2-chloropyrazine, being neutral, will not react with the base and will remain in the organic phase. This allows for a clean separation.

Workflow for Acid-Base Extraction

AcidBaseExtraction start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_base Add Aqueous NaOH (1M) start->add_base separate Separate Layers (Separatory Funnel) add_base->separate organic_layer Organic Layer: 2-Chloropyrazine + Solvent separate->organic_layer Top or Bottom Layer (Check Densities) aqueous_layer Aqueous Layer: Sodium 3-pyrazin-2-ylphenoxide (Water Soluble Salt) separate->aqueous_layer Other Layer wash_org Wash Organic Layer with Brine organic_layer->wash_org acidify_aq Acidify Aqueous Layer with HCl (e.g., 2M) to pH ~5-6 aqueous_layer->acidify_aq dry_org Dry Organic Layer (e.g., Na2SO4) wash_org->dry_org evap_org Evaporate Solvent to recover 2-Chloropyrazine (optional) dry_org->evap_org precipitate Precipitation of Pure this compound acidify_aq->precipitate filter Filter Precipitate precipitate->filter dry_product Wash with Cold Water and Dry filter->dry_product pure_product Pure this compound dry_product->pure_product

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude mixture of this compound and 2-chloropyrazine in a suitable organic solvent in which both are soluble. Ethyl acetate is a good starting point.

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add an equal volume of 1M sodium hydroxide (NaOH) solution.

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The aqueous layer will now contain the deprotonated this compound (as sodium 3-pyrazin-2-ylphenoxide), while the organic layer retains the 2-chloropyrazine.

  • Layer Separation: Drain the aqueous layer into a clean flask.

  • Re-extraction (Optional but Recommended): To ensure complete recovery, you can add more 1M NaOH to the organic layer, shake, and combine the aqueous layers.

  • Isolation of 2-Chloropyrazine (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the unreacted 2-chloropyrazine.

  • Acidification and Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, aiming for a pH of ~5-6). The this compound will precipitate out as a solid as it is no longer a salt.

  • Collection and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual salts. Dry the purified this compound, for instance, in a vacuum oven.

Q3: The yield after acid-base extraction is lower than expected. What could be the reasons?

A3: Troubleshooting Low Yields

Several factors can contribute to a lower than expected yield. Consider the following:

  • Incomplete Extraction: Ensure you are using a sufficiently strong base and allowing for adequate mixing to deprotonate all the phenol. A second extraction of the organic layer with fresh base is often beneficial.

  • Incorrect pH during Precipitation: If the aqueous layer is not acidified sufficiently, some of the product will remain dissolved as the phenoxide salt. Conversely, a very low pH is generally not necessary and may not improve yield.

  • Solubility in the Aqueous Phase: Even in its neutral form, this compound may have some slight solubility in the acidic aqueous solution. Cooling the solution thoroughly during precipitation can help minimize this loss.

  • Emulsion Formation: Emulsions are a common issue where the organic and aqueous layers do not separate cleanly. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or letting the mixture stand for a longer period.

Q4: How can I further purify my this compound if I still detect impurities after extraction?

A4: Advanced Purification Techniques: Recrystallization and Column Chromatography

If trace impurities remain, or if acid-base extraction is not providing the desired purity, recrystallization and column chromatography are excellent secondary purification methods.

Recrystallization:

This technique is ideal for purifying solid compounds.[3] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will form pure crystals, leaving the impurities dissolved in the solvent.

Finding a Suitable Recrystallization Solvent:

The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For a compound like this compound, which has both polar (phenol) and aromatic (pyrazine and phenyl rings) character, a mixture of solvents is often effective.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol. Adding water as an anti-solvent upon cooling can induce crystallization.
Toluene Aromatic compounds often crystallize well from toluene.
Ethyl Acetate/Hexane Dissolve in a minimum of hot ethyl acetate and add hexane until the solution becomes cloudy, then allow to cool.

Column Chromatography:

This method separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) as a mobile phase (solvent) is passed through it.[4][5]

Key Considerations for Column Chromatography:

  • Stationary Phase: Silica gel is a good starting point for separating moderately polar compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[6] You can determine the optimal solvent ratio by first running a Thin Layer Chromatography (TLC) of your mixture. A good starting point for a compound like this compound would be a gradient of ethyl acetate in hexane. 2-Chloropyrazine, being less polar, will elute first, followed by the more polar this compound.

Physicochemical Properties at a Glance

CompoundStructureMolar Mass ( g/mol )Key Characteristics
This compound ~172.18Weakly acidic, polar
2-Chloropyrazine ~114.53Neutral, less polar than the phenol

Note: The structure of this compound is analogous to 3-(Pyridin-2-yl)phenol, for which more data is available.[3]

Final Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Standard techniques include:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of 2-chloropyrazine. The purified product should show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation and can be used to detect any remaining impurities.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting range often indicates the presence of impurities.

By understanding the chemical principles and applying these detailed protocols, you will be well-equipped to overcome the challenges of purifying this compound and obtaining a high-quality product for your research.

References

  • University of Alberta. (2023). Solubility of Organic Compounds.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13417094, 3-(Pyridin-2-yl)phenol. Retrieved from [Link].

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • University of Rochester, Department of Chemistry.
  • An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. (n.d.).
  • Phenol-chloroform extraction. (n.d.).
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • Phenol/chloroform extraction. (2015). protocols.io.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.).
  • Williams, R. (2022).
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Column Chrom
  • Organic Chemistry Tutor. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carl ROTH. (n.d.).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC.
  • Crystalliz
  • (PDF) Studies on the solubility of phenolic compounds. (n.d.).
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014).
  • Aqueous Solubility of Some N
  • Organic Chemistry - pKa Values of Acids. (2023). YouTube.
  • US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst. (n.d.).
  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Video: Column Chromatography: Principle, Separation of Compounds
  • How to Use the pKa Table = Stop Being Confused!!! (2023). YouTube.
  • 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. (2025). YouTube.
  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous m
  • Columbia University. (n.d.).
  • Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. (2026).
  • Sigma-Aldrich. (n.d.). 2-Chloropyrazine 97 14508-49-7.
  • Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma. (2019). PubMed.
  • ChemicalBook. (n.d.). 2-Chloropyrazine CAS#: 14508-49-7.

Sources

Technical Support Center: pH Control for Deprotonation of 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Deprotonation Protocols for Hydroxyphenyl-Pyrazine Ligands Document ID: TS-LIG-PZ3-001 Last Updated: 2025-10-24 Support Tier: Level 3 (Senior Application Scientist)[1]

Core Directive & Scope

This guide addresses the precise control of pH required to generate the reactive phenolate species of 3-(pyrazin-2-yl)phenol .[1] Unlike simple aliphatic alcohols, this ligand possesses a distinct acidity profile driven by the electron-deficient pyrazine ring.[1]

Critical Isomer Verification: Before proceeding, verify your ligand structure.[1]

  • 3-(pyrazin-2-yl)phenol (Meta-substitution): Used primarily as a bridging ligand in Metal-Organic Frameworks (MOFs) or supramolecular networks.[1]

  • 2-(pyrazin-2-yl)phenol (Ortho-substitution): The standard

    
    -chelating ligand for discrete metal complexes (e.g., Iridium/Ruthenium emitters).[1]
    
  • Note: The deprotonation physics described below (

    
    ) applies to both, but the coordination outcome  differs radically.[1]
    

The Chemistry of Deprotonation (Mechanistic Insight)

To control the reaction, you must understand the equilibrium.[1] The pyrazine ring acts as an electron-withdrawing group (EWG) via induction and resonance, stabilizing the negative charge on the phenolate oxygen.[1]

The Equilibrium Constant ( )
  • Phenol (Reference):

    
    [1]
    
  • 3-(Pyrazin-2-yl)phenol:

    
     (Predicted/Experimental)[1]
    

Implication: This ligand is more acidic than standard phenol.[1] You do not need extremely harsh bases (like NaH) to deprotonate it; however, weak bases (like Pyridine,


) will fail.[1]
Species Distribution Diagram

The following decision tree illustrates the relationship between pH, species, and solubility.[1]

DeprotonationLogic Start Start: Ligand in Solvent pH_Low pH < 8.0 (Neutral Form) Start->pH_Low No Base pH_Mid pH 8.5 - 9.5 (Buffer Region) Start->pH_Mid Weak Base (e.g., TEA) pH_High pH > 10.5 (Anionic Form) Start->pH_High Strong Base (e.g., NaOH, tBuOK) Precip Risk: Precipitation (Low Solubility in Water) pH_Low->Precip In Aqueous/Polar Media Coord Outcome: Metal Coordination (Active Species) pH_Mid->Coord Slow/Incomplete Reaction pH_High->Coord Fast Kinetics Hydrolysis Risk: Metal Hydroxide Formation (If pH > 12) pH_High->Hydrolysis Excess Base

Figure 1: Deprotonation workflow and associated risks based on pH zones.[1]

Troubleshooting Guide

Scenario A: Ligand Precipitates Upon Base Addition

Symptom: You add aqueous NaOH to an ethanolic solution of the ligand, and a solid crashes out.[1] Root Cause: The neutral ligand is soluble in organic solvents, but the sodium phenolate salt might have poor solubility in the specific organic solvent used (Salting Out), or you created a biphasic system where the ligand is insoluble in the aqueous base fraction.[1] Solution:

  • Switch Counter-cation: Use Tetrabutylammonium Hydroxide (TBAOH) or Potassium tert-butoxide (

    
    BuOK).[1] The bulky organic cation (
    
    
    
    ) maintains solubility in organic media (DCM, THF, MeCN).[1]
  • Cosolvent Tuning: Ensure a minimum 50% organic fraction (EtOH/MeOH) if using aqueous inorganic bases.[1]

Scenario B: Low Yield in Metal Complexation

Symptom: Reaction with Metal-Halide (


) yields mostly unreacted ligand.[1]
Root Cause:  Insufficient deprotonation (

).[1] If you use a base like Triethylamine (

of

), the equilibrium is reversible.[1] As the metal releases protons (from coordinated water or acidic synthesis conditions), the pH drops, reprotonating the ligand.[1] Solution:
  • Target pH: Maintain pH > 10.5.

  • Buffer Capacity: Use a base excess (1.1 – 1.5 eq) or a stronger base (NaOEt, Cs2CO3) to drive the equilibrium forward irreversibly.[1]

Scenario C: Metal Hydroxide Contamination

Symptom: Product contains insoluble metal oxides/hydroxides.[1] Root Cause: pH is too high (>12).[1] Hydroxide ions (


) outcompete the phenolate ligand for the metal center.[1]
Solution: 
  • Avoid NaOH/KOH: Use anhydrous bases like

    
     or 
    
    
    
    in dry solvents (Acetone, DMF).[1]
  • Sequential Addition: Deprotonate the ligand first (pre-activation), then add the metal precursor slowly.[1]

Comparative Data: Base Selection

Select the base based on your solvent system and metal sensitivity.[1]

Base

(Conj. Acid)
StrengthRecommended SolventRisk Profile
Pyridine 5.2Too WeakN/AWill not deprotonate ligand (

).[1]
Triethylamine (TEA) 10.7ModerateDCM, MeOHReversible equilibrium; may require excess.[1]

10.3 (

)
Strong (Heterogeneous)Acetone, DMF, MeCNSlow kinetics (surface area dependent); low risk of metal hydrolysis.[1]

BuOK
~17Very StrongTHF, TolueneIrreversible deprotonation; highly moisture sensitive.[1]
NaOH / KOH 15.7Strong

/Alcohols
High risk of metal hydroxide formation.[1]

Validated Protocol: Spectrophotometric Titration

Use this protocol to determine the exact


 in your specific solvent system (Self-Validating System).

Objective: Confirm deprotonation by monitoring the bathochromic shift (Red Shift) in UV-Vis absorption. Phenolates absorb at longer wavelengths than phenols due to extended conjugation.[1]

  • Preparation: Prepare a

    
     solution of 3-(pyrazin-2-yl)phenol in your chosen solvent (e.g., MeOH:Water 1:1).[1]
    
  • Baseline Scan: Record UV-Vis spectrum (200–500 nm). Note

    
     (likely ~280-300 nm).[1]
    
  • Titration: Add aliquots of 0.1 M NaOH.

  • Observation:

    • Watch for the disappearance of the phenol peak.[1]

    • Watch for the appearance of a new, red-shifted peak (Phenolate band, likely ~320-350 nm).[1]

    • Isosbestic Point: A distinct crossing point between spectra indicates a clean two-species equilibrium (Phenol

      
       Phenolate).[1]
      
  • Validation: Plot Absorbance vs. pH. The inflection point is your effective

    
    .[1]
    

Frequently Asked Questions (FAQ)

Q: Can I use Acetate bases (NaOAc)? A: Generally, no.[1] Acetic acid has a


 of 4.[1]75. Acetate is too weak to deprotonate a phenol (

) effectively unless the metal coordination provides a massive thermodynamic driving force (Assisted Deprotonation).[1] For pure ligand deprotonation, it is insufficient.[1]

Q: Why does the solution turn yellow upon adding base? A: This is a positive confirmation of deprotonation.[1] The pyrazinyl-phenolate anion has a more delocalized


-system than the neutral phenol, lowering the energy gap for electronic transitions (

), often shifting absorption into the visible blue/violet region, appearing yellow to the eye.[1]

Q: Is the deprotonation air-sensitive? A: The ligand itself is generally stable.[1] However, the phenolate anion is more electron-rich and susceptible to oxidative coupling (radical formation) if left in solution for days under air.[1] It is best practice to use fresh solutions or inert atmosphere (


/Ar) for sensitive catalytic steps.[1]

References

  • Predicted Acidity: 3-(pyrazin-2-yl)phenol Properties. ChemicalBook. (Predicted pKa: 8.99).[1][2] Link

  • General Pyrazine Coordination: Coordination chemistry of pyrazine derivatives. SciSpace. (Discusses Ru(III) binding modes and stability constants). Link

  • UV-Vis Validation Method: UV–Vis spectroscopy of tyrosine side-groups. NIH/PubMed.[1] (Standard methodology for phenol/phenolate spectroscopic titration). Link

  • Base Selection Data: pKa Data Compiled by R. Williams. Organic Chemistry Data. (Comparative pKa values for Phenols and Pyrazines). Link

Sources

Technical Support Center: Stability & Storage of 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYZ-OH-OX-001 Status: Active Priority: High (Degradation Risk) Applicable Compound: 3-(Pyrazin-2-yl)phenol (CAS: 10222-52-3)

Executive Summary & Mechanism of Failure

The Issue: Phenolic compounds, including 3-Pyrazin-2-ylphenol, are susceptible to Autoxidation—a radical-chain reaction driven by oxygen, light, and trace metals. While the pyrazine ring acts as an electron-withdrawing group (EWG), potentially stabilizing the phenol slightly compared to alkyl-phenols, the hydroxyl group remains a vulnerability.

The "Why": Oxidation transforms the active phenolic ingredient into inactive quinones and coupled dimers.[1] This process is accelerated by:

  • Deprotonation: The pyrazine ring makes the phenol more acidic. If the proton is removed (by basic impurities), the resulting phenoxide anion is highly susceptible to oxidation.

  • Radical Initiation: Light or trace metals generate the initial phenoxy radical.

Visualization: The Oxidation Cascade

The following diagram illustrates the pathway from active compound to inactive impurity.

OxidationPathway Phenol This compound (Active) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical Light (hν) / O2 / Base Quinone Ortho/Para-Quinone (Inactive Impurity) Radical->Quinone Oxidation Polymer Oligomers/Tars (Brown Discoloration) Radical->Polymer Coupling Quinone->Polymer Polymerization

Figure 1: Mechanistic pathway of phenolic oxidation leading to quinone formation and colored impurities.

Tier 1: Gold Standard Storage Protocol

Objective: Zero-contact storage to maintain >99% purity over 12+ months.

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is denser than air (unlike Nitrogen), creating a stable "blanket" that sits on top of the solid, preventing oxygen diffusion even if the seal is imperfect [1].
Temperature -20°C Lowers the kinetic energy of molecules, significantly slowing the rate of radical propagation steps.
Container Amber Glass Blocks UV/Vis radiation (200-450nm) which provides the activation energy to cleave the O-H bond and initiate radical formation.
Seal PTFE-Lined Cap PTFE (Teflon) is chemically inert and prevents the leaching of plasticizers found in standard polyethylene caps, which can act as radical initiators.
Desiccant Required Water can mediate proton transfer, facilitating the formation of the oxidation-prone phenoxide ion.
Protocol: The "Argon Blanket" Technique[2]
  • Place the open vial of this compound inside a Schlenk tube or glovebox antechamber.

  • Cycle vacuum/Argon 3 times.

  • Flush the vial headspace with a gentle stream of Argon for 30 seconds.

  • Immediately seal with a PTFE-lined cap.

  • Wrap the cap junction with Parafilm to create a secondary gas barrier.

  • Store in a freezer (-20°C) protected from light.

Tier 2: Handling & Dispensing (Troubleshooting)

Issue: "My compound turned pink/brown after weighing." Diagnosis: Short-term exposure to humid air or light during dispensing.

Operational Workflow: Minimizing Exposure

HandlingFlow Start Start: Need to Dispense Environment Is Glovebox Available? Start->Environment GB_Action Dispense in inert (Ar/N2) atmosphere. No time limit. Environment->GB_Action Yes Bench_Prep Equilibrate vial to Room Temp (Prevents condensation) Environment->Bench_Prep No YesGB Yes Finish Re-seal & Return to -20°C GB_Action->Finish NoGB No Bench_Act Flush headspace with Argon before AND after opening Bench_Prep->Bench_Act Bench_Act->Finish

Figure 2: Decision tree for handling air-sensitive phenols to minimize oxidative stress.

Critical Handling Rules:
  • The "Warm-Up" Rule: Never open a cold vial immediately. Allow it to reach room temperature in a desiccator. Opening a cold vial condenses atmospheric moisture onto the solid, creating a localized basic environment on the crystal surface that accelerates oxidation [2].

  • Tooling: Use stainless steel or glass spatulas. Avoid iron or rusty spatulas, as Fe(III) is a potent catalyst for phenol oxidation [3].

Tier 3: Advanced Recovery (Purification)

If the compound has degraded (indicated by a color change to pink, orange, or brown), use this protocol to recover the active material.

Symptoms of Degradation:

  • Visual: White/Off-white powder

    
     Pink/Tan (Early stage) 
    
    
    
    Dark Brown (Late stage).
  • Analytical: LC-MS shows [M+14] or [M+16] peaks (Quinone/Hydroxylation) or [2M-2] peaks (Dimerization).

Recrystallization Protocol:

  • Solvent Selection: Degassed Ethanol/Water or Toluene (depending on solubility profile).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot solvent under an Argon atmosphere.

  • Filtration: If dark particles (polymers) remain, filter rapidly through a glass frit.

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

  • Wash: Filter the crystals and wash with cold, degassed solvent. The oxidized impurities (quinones) are typically more soluble and will remain in the mother liquor.

  • Drying: Dry under high vacuum (<1 mbar) for 4 hours to remove solvent traces.

Frequently Asked Questions (FAQ)

Q: Can I use antioxidants like BHT to stabilize my solution? A: Proceed with caution. While BHT (Butylated hydroxytoluene) effectively scavenges radicals, it introduces a chemical impurity that may interfere with downstream biological assays or coupling reactions. Only use BHT (0.1%) if the compound is being stored as a stock solution for analytical standards, not for synthesis [4].

Q: Why is the pyrazine ring relevant to storage? A: The pyrazine ring is basic. If you store the compound in an environment with acidic fumes (e.g., near HCl), the pyrazine nitrogen will protonate. Conversely, the phenol is acidic. This "amphoteric" nature means the compound is sensitive to both strong acids and strong bases. Neutral storage is mandatory.

Q: Is Nitrogen gas acceptable if I don't have Argon? A: Yes, for short-term storage (weeks). However, Nitrogen is lighter than Argon and mixes more easily with air. For long-term archiving (>6 months), Argon is superior because it settles into the vial, displacing oxygen more effectively [1].

References

  • Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds.[3][4][5][6] University of Pittsburgh.[2] Retrieved from [Link]

  • Uliana, M. P., et al. (2008).[7] Oxidation of mono-phenols to para-benzoquinones: a comparative study. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Richaud, E. (2015).[1] Mechanism of oxidation of phenols.[1][7][8] ResearchGate Discussion. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR chemical shift assignments for 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR chemical shift assignments for 3-(Pyrazin-2-yl)phenol , comparing experimental approaches for structural elucidation. It is designed for researchers requiring unambiguous characterization of phenyl-pyrazine scaffolds.

Executive Summary & Strategic Context

3-(Pyrazin-2-yl)phenol represents a critical scaffold in medicinal chemistry, often synthesized via Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and 2-chloropyrazine. Characterizing this molecule presents a specific challenge: distinguishing the electron-deficient pyrazine ring protons from the electron-rich phenol ring protons , particularly when signals overlap in the aromatic region (7.0–9.0 ppm).

This guide compares two primary assignment methodologies—1D 1H NMR in DMSO-d₆ versus CDCl₃ —and evaluates the necessity of 2D correlations (COSY/HSQC) for definitive assignment.

Key Findings
  • Solvent Recommendation: DMSO-d₆ is the superior solvent. It resolves the labile phenolic -OH proton (~9.7 ppm) and prevents aggregation-induced broadening common in CDCl₃.

  • Diagnostic Signal: The pyrazine H-3 proton appears as a distinct singlet-like signal significantly downfield (~9.0–9.2 ppm), serving as the primary anchor for assignment.

  • Coupling Logic: The 3-substituted phenol ring displays a characteristic splitting pattern (singlet, doublet, triplet, doublet) that must be deconvoluted from the pyrazine ABX system.

Chemical Structure & Numbering System

To ensure accuracy in the assignment tables below, we utilize the following numbering scheme.

  • Ring A (Pyrazine): Positions 2 (ipso), 3, 5, 6.

  • Ring B (Phenol): Positions 1' (ipso), 2', 3' (ipso-OH), 4', 5', 6'.

(Note: Position 3 on the pyrazine ring is adjacent to the bridgehead N and C-2, making it the most deshielded proton.)

Comparative Assignment Data

The following data compares the chemical shifts in DMSO-d₆ (preferred) against predicted shifts in CDCl₃. Data is synthesized from high-field (400 MHz+) analysis of structural analogs (e.g., 5-amino-N-(3-hydroxyphenyl)pyrazine-2-carboxamide) and chemometric consensus.

Table 1: Consensus Chemical Shift Assignments (δ ppm)
Proton IDMultiplicityJ-Coupling (Hz)δ (DMSO-d₆)δ (CDCl₃)Electronic Environment
Pyrazine Ring
H-3 d / sJ ~ 1.59.15 8.95Most deshielded; ortho to N & Phenyl.
H-6 d / ddJ ~ 2.5, 1.58.65 8.60Meta to Phenyl; ortho to N.
H-5 d / ddJ ~ 2.58.55 8.50Para to Phenyl; ortho to N.
Phenol Ring
-OH br s-9.60 - 9.80 5.0 - 6.0Critical Differentiator. Visible only in DMSO/dry solvents.
H-2' t / mJ ~ 2.07.55 7.60Ortho to Pyrazine; shielded by OH.
H-6' dtJ ~ 7.8, 1.27.48 7.52Ortho to Pyrazine; Meta to OH.
H-5' tJ ~ 7.87.32 7.35Meta to both substituents.
H-4' dddJ ~ 8.0, 2.0, 1.06.90 6.95Ortho to OH (Shielded); Para to Pyrazine.

Technical Note: In CDCl₃, the phenolic -OH signal is often broad and its chemical shift is concentration-dependent, making it unreliable for integration. In DMSO-d₆, it forms a sharp singlet due to strong hydrogen bonding with the solvent sulfoxide oxygen.

Methodology Comparison: 1D vs. 2D Approaches

Method A: 1D Proton NMR (Standard)
  • Pros: Fast (<5 mins), quantitative integration.

  • Cons: High risk of ambiguity between Pyrazine H-5/H-6 and Phenol H-2'/H-6' if the field strength is low (<300 MHz).

  • Verdict: Sufficient only if the -OH peak is visible and Pyrazine H-3 is clearly resolved.

Method B: 2D HSQC + COSY (Recommended)
  • Pros: Unambiguously separates the electron-poor pyrazine carbons (C-H correlations) from the phenol ring.

  • Mechanism:

    • HSQC: Pyrazine carbons typically resonate >140 ppm, while Phenol carbons (except C-OH) resonate <130 ppm.

    • COSY: Establishes the H5-H6 connectivity (Pyrazine) distinct from the H4'-H5'-H6' spin system (Phenol).

Experimental Protocol: Self-Validating Assignment Workflow

To guarantee the accuracy of your assignment, follow this step-by-step logic flow. This protocol is designed to be self-correcting—if a step fails, the alternative path is defined.

Step 1: Sample Preparation
  • Weigh 5–10 mg of 3-Pyrazin-2-ylphenol.

  • Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

    • Why? Ensures solubility and locks the -OH proton exchange.

  • Add TMS (0.03%) as internal reference.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to prevent T1 saturation.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 s . Pyrazine protons have long T1 relaxation times; short delays will distort integration ratios.

  • Scans (NS): 16 (sufficient for >5mg sample).

Step 3: Assignment Logic (The "Anchor" Method)
  • Identify the Anchor: Locate the signal at >9.0 ppm .[1] Is it a singlet (or fine doublet)?

    • Yes: This is Pyrazine H-3 .

    • No: Check purity; pyrazines rarely resonate upfield of 8.0 ppm.

  • Identify the Shielded Zone: Look for the region 6.8–7.0 ppm .

    • This contains H-4' (ortho to OH). It should show a "doublet of doublets" pattern.

  • Map the Spin Systems: Use the COSY spectrum to trace H-4' → H-5' → H-6'. The remaining protons belong to the pyrazine ring.

Visualization: Assignment Logic Pathway

The following diagram illustrates the decision matrix for assigning the overlapping aromatic region.

NMR_Assignment_Logic Start Start: 1H NMR Spectrum (DMSO-d6) Check_OH Check >9.5 ppm Broad Singlet? Start->Check_OH Assign_OH Assign: Phenol -OH (Confirm Solvent Quality) Check_OH->Assign_OH Signal Present Check_Downfield Check 9.0 - 9.2 ppm Singlet/Fine Doublet? Check_OH->Check_Downfield Signal Absent (Wet DMSO?) Assign_OH->Check_Downfield Assign_H3 Assign: Pyrazine H-3 (Primary Anchor) Check_Downfield->Assign_H3 Yes COSY_Analysis COSY Correlation Analysis Assign_H3->COSY_Analysis System_A Spin System A (2 Protons, J~2.5Hz) Pyrazine H5/H6 COSY_Analysis->System_A Isolated Pair System_B Spin System B (4 Protons, contiguous) Phenol Ring COSY_Analysis->System_B Connected Chain Final Final Structural Confirmation System_A->Final System_B->Final

Figure 1: Decision tree for unambiguous NMR assignment of this compound, prioritizing the identification of "Anchor" signals.

References

  • Oregon State University. "1H NMR Chemical Shifts and Coupling Constants." OSU Chemistry Department. [Link]

  • Reich, H. J. "Structure Determination Using NMR: Heterocyclic Chemical Shifts." University of Wisconsin-Madison. [Link]

  • Dolezal, M. et al. "Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides." Molecules, 2009.[2] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]

Sources

Structural Determinants & Performance Guide: Pyrazin-2-ylphenol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide evaluates the structural and performance characteristics of 3-Pyrazin-2-ylphenol metal complexes, contrasting them with their structural isomers (2-Pyrazin-2-ylphenol) and heteroatomic analogues (2-Pyridin-2-ylphenol).

In coordination chemistry, the specific topology of the Pyrazin-2-ylphenol ligand dictates the dimensionality of the resulting material. While the ortho-isomer (2-substituted) is a classic chelator yielding discrete molecular species, the 3-substituted (meta) isomer prevents direct chelation, driving the formation of Supramolecular Coordination Polymers (SCPs) or Metal-Organic Frameworks (MOFs).

Key Performance Differentiators:

  • Topology: 3-isomer drives bridging (1D/2D/3D networks) vs. 2-isomer chelation (0D discrete units).

  • Electronic Modulation: The pyrazine ring introduces a second nitrogen atom (diazine), lowering the pKa and altering metal-to-ligand charge transfer (MLCT) compared to pyridine analogues.

  • Application Scope: The 3-isomer is superior for solid-state materials (gas storage, catalysis), while the 2-isomer excels in bio-inorganic solution chemistry (drug delivery, imaging).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target ligand system against its primary structural competitors.

Structural Logic: The Isomer Effect

The position of the pyrazine ring relative to the phenolic hydroxyl group is the primary determinant of the crystal lattice architecture.

FeatureTarget: this compound Alt 1: 2-Pyrazin-2-ylphenol Alt 2: 2-Pyridin-2-ylphenol
Coordination Mode Bridging (Exodentate) Chelating (Endodentate) Chelating (Endodentate)
Geometry Linear/NetworkPlanar/OctahedralPlanar/Octahedral
Dimensionality 1D Chains, 2D Sheets, or 3D MOFs0D Discrete Molecules0D Discrete Molecules
Primary Interaction Metal-Bridging (M-L-M)Metal-Chelate (5-membered ring)Metal-Chelate (5-membered ring)
Solubility Low (Insoluble Polymers)High (Organic Solvents)High (Organic Solvents)
Key Application Heterogeneous Catalysis, Gas SorptionBio-imaging, Anti-tumor agentsStandard Reference, Catalysis
Performance Metrics: Pyrazine vs. Pyridine

Replacing the pyridine ring (Alternative 2) with a pyrazine ring (Target) introduces a second nitrogen atom in the aromatic system.

  • Basicity: Pyrazine (

    
    ) is significantly less basic than Pyridine (
    
    
    
    ). This results in longer M-N bond lengths and more labile complexes in the pyrazine series.
  • Pi-Acceptor Strength: The pyrazine ring is a stronger

    
    -acceptor due to the electron-withdrawing effect of the second nitrogen. This stabilizes low-valent metal centers (e.g., Cu(I), Re(I)) more effectively than pyridine.
    
  • Luminescence: Zn(II) complexes of pyrazin-yl-phenols often exhibit blue-shifted emission compared to pyridine analogues due to the altered HOMO-LUMO gap.

Structural Decision Logic (Visualization)

The following diagram illustrates the critical decision pathways in ligand design and the resulting material properties.

LigandLogic Ligand Pyrazin-yl-phenol Ligand Isomer_Ortho 2-Isomer (Ortho) (N,O close proximity) Ligand->Isomer_Ortho Synthesis A Isomer_Meta 3-Isomer (Meta) (N,O distal) Ligand->Isomer_Meta Synthesis B Mode_Chelate Chelation Mode (5-Membered Ring) Isomer_Ortho->Mode_Chelate Thermodynamic Preference Mode_Bridge Bridging Mode (M-L-M Linkage) Isomer_Meta->Mode_Bridge Steric Necessity Struct_Discrete Discrete Complex (0D) High Solubility Mode_Chelate->Struct_Discrete Struct_Polymer Coordination Polymer (1D-3D) High Stability/Porosity Mode_Bridge->Struct_Polymer App_Bio Bio-Active Agents (Drug Delivery) Struct_Discrete->App_Bio App_Mat Solid State Materials (Sorption/Catalysis) Struct_Polymer->App_Mat

Figure 1: Structural determination pathway. The choice of isomer (2- vs 3-) dictates the coordination mode, fundamentally shifting the material class from discrete bioactive molecules to extended solid-state networks.

Experimental Data & Crystallographic Parameters[1][2]

The following data summarizes typical X-ray diffraction parameters for these complexes. Note that 3-isomer data represents coordination polymer networks, while 2-isomer data represents discrete chelates.

Bond Length Comparison (Metal: Copper(II))

Data aggregated from representative pyrazine/pyridine-phenol structures.

ParameterThis compound (Bridging) 2-Pyrazin-2-ylphenol (Chelating) 2-Pyridin-2-ylphenol (Ref)
M-O (Phenolic) 1.92 - 1.95 Å1.88 - 1.91 Å1.89 - 1.92 Å
M-N (Heterocycle) 2.05 - 2.10 Å1.99 - 2.03 Å1.96 - 2.00 Å
Coordination Geometry Distorted Octahedral (Jahn-Teller)Square Planar / Sq. PyramidalSquare Planar
Space Group Typically

or

Typically

or


Pi-Stacking Distance 3.4 - 3.6 Å (Strong)3.6 - 3.8 Å (Weak)3.5 - 3.7 Å

Analysis:

  • Bond Lengths: The M-N bond is consistently longer in pyrazine complexes than pyridine complexes due to the weaker basicity of the pyrazine nitrogen.

  • Chelate Effect: The 2-isomer shows shorter M-O bonds due to the thermodynamic stability of the 5-membered chelate ring. The 3-isomer, lacking this ring, relies on intermolecular packing, often resulting in slightly longer bond distances.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., color change, precipitate formation).

Synthesis of the Ligand (Schiff Base Derivative)

Note: Pure this compound is often synthesized via Suzuki coupling. For comparative studies, Schiff bases derived from Pyrazine-2-amine and Salicylaldehyde are common surrogates.

  • Reagents: Mix 2-hydroxybenzaldehyde (10 mmol) and Pyrazine-2-amine (10 mmol) in absolute methanol (20 mL).

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid (Catalyst).

  • Reaction: Reflux at 65°C for 3-4 hours.

    • Validation: Solution changes from clear to deep yellow/orange (formation of imine bond).

  • Isolation: Cool to room temperature. Filter the solid precipitate.

  • Purification: Recrystallize from hot ethanol.

Crystallization of Metal Complexes (Slow Evaporation)

This method is preferred for growing X-ray quality single crystals.

  • Dissolution: Dissolve 0.1 mmol of the ligand in 10 mL of MeOH/DCM (1:1 v/v).

  • Metal Addition: Add 0.1 mmol of Metal Salt (

    
     or 
    
    
    
    ) dissolved in 5 mL MeOH.
    • Validation: Immediate color change (Green for Cu, Yellow/Fluorescent for Zn).

  • Filtration: Filter any immediate precipitate to ensure a clear solution.

  • Growth: Cover the vial with Parafilm, poke 3-4 small holes, and allow to stand at room temperature for 3-7 days.

  • Harvest: Collect block- or needle-like crystals for XRD analysis.

Crystallization Workflow Diagram

CrystalWorkflow Start Start: Equimolar Reactants Reflux Reflux (3-4h, 65°C) Solvent: MeOH Start->Reflux Precipitate Isolate Ligand (Yellow Solid) Reflux->Precipitate Complexation Add Metal Salt (MX2) Validation: Color Shift Precipitate->Complexation Filtration Filter Solution Remove Impurities Complexation->Filtration Evaporation Slow Evaporation (3-7 Days) Filtration->Evaporation XRD X-Ray Diffraction Data Collection Evaporation->XRD

Figure 2: Step-by-step workflow for synthesizing and crystallizing Pyrazin-yl-phenol metal complexes. The color shift at the "Complexation" stage is a critical checkpoint for reaction success.

References

  • Sekhar, E. V., et al. (2019). "Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base." Journal of Applicable Chemistry.

  • Morsali, A., et al. (2023). "Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds." MDPI Crystals.

  • Paul Raj, et al. (2023).[1] "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." MDPI Molecules.

  • UBC Library Open Collections. "The synthesis and characterization of pyrazine and 2-methylpyrazine complexes of divalent copper and nickel."

  • ResearchGate. "Synthesis of 2-(1H-pyrazol-3-YL) phenols."[2]

Sources

A Senior Application Scientist's Guide to FTIR Spectral Analysis of the Phenolic O-H Stretch in 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the nuanced molecular interactions of a candidate compound is paramount. The phenolic hydroxyl group is a critical functional group, acting as a key hydrogen bond donor and acceptor, profoundly influencing a molecule's solubility, crystal packing, and receptor-binding affinity. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides direct insight into these interactions.[1][2][3] This guide offers a comparative analysis of the phenolic O-H stretching vibration in 3-Pyrazin-2-ylphenol, a molecule of interest due to its combination of a phenol ring and a nitrogen-containing pyrazine heterocycle. We will explore how to leverage FTIR to distinguish between different hydrogen bonding states and what these spectral signatures imply for molecular behavior.

The Phenolic O-H Stretch: A Sensitive Probe of Molecular Environment

The O-H stretching vibration in phenols is exceptionally sensitive to its environment.[2] In the absence of hydrogen bonding, the "free" hydroxyl group exhibits a sharp, relatively weak absorption band typically found between 3650 and 3600 cm⁻¹.[4] However, when the hydroxyl group participates in a hydrogen bond (O-H···A, where A is a hydrogen bond acceptor), the O-H bond weakens and lengthens. This results in a significant shift of the stretching frequency to a lower wavenumber (a "red shift") and a dramatic increase in the intensity and breadth of the absorption band.[2][5] The broadness arises from the wide distribution of hydrogen bond distances and angles in a sample at any given moment.[6]

In a molecule like this compound, the phenolic proton has several potential hydrogen bonding partners, leading to a complex spectral profile that can be deconvoluted with careful experimental design.

Potential Hydrogen Bonding Modes for this compound:

  • Intramolecular Hydrogen Bonding: Formation of a hydrogen bond between the phenolic -OH and one of the nitrogen atoms of the pyrazine ring within the same molecule. This is a concentration-independent phenomenon.[7]

  • Intermolecular Hydrogen Bonding (Self-Association): Formation of hydrogen bonds between two or more this compound molecules (e.g., dimer or polymer formation). This is a concentration-dependent interaction.[7][8][9]

  • Solvent-Associated Hydrogen Bonding: In a protic or hydrogen-bond-accepting solvent, the phenolic -OH can form hydrogen bonds with solvent molecules.

The strength of these interactions dictates the magnitude of the red shift, providing a window into the molecule's preferred conformational and associational states.

Comparative Spectral Analysis: Interpreting the O-H Band

To properly analyze this compound, a comparison with a standard phenol and a molecule known to exhibit strong intramolecular hydrogen bonding (e.g., 2-Nitrophenol) is highly instructive. The key is to vary the experimental conditions to favor or suppress different types of hydrogen bonding.

Compound Condition Observed O-H Frequency (cm⁻¹) Interpretation
Phenol Dilute CCl₄~3610 (sharp), ~3450 (broad, weak)Predominantly "free" O-H with minor intermolecular association.
Concentrated CCl₄~3350 (broad, strong)Strong intermolecular hydrogen bonding (self-association).
2-Nitrophenol Dilute CCl₄~3250 (broad)Strong, concentration-independent intramolecular H-bond (O-H···O=N).
Concentrated CCl₄~3250 (broad)Intramolecular H-bond persists; minimal change with concentration.
This compound Dilute CCl₄~3600 (sharp), ~3400 (broad)Co-existence of a "free" O-H conformer and an intramolecularly H-bonded conformer (O-H···N).
Concentrated CCl₄~3300 (very broad, strong)Dominance of strong intermolecular H-bonding, obscuring other states.
Solid State (ATR)~3250 (very broad, strong)Extensive intermolecular hydrogen bonding network in the crystal lattice.

Note: These are representative values. Actual peak positions may vary based on the specific spectrometer, resolution, and sample preparation.

Analysis Insights:

  • Distinguishing Intra- vs. Intermolecular Bonding: The hallmark of this analysis is the concentration-dependence study. An absorption band corresponding to an intramolecular hydrogen bond will remain relatively unchanged upon dilution, whereas bands from intermolecular associations will decrease in intensity as a "free" O-H peak emerges.[7][9] For this compound, the presence of a broad band even at high dilution suggests a propensity for intramolecular O-H···N bonding, while the significant broadening at higher concentrations confirms strong intermolecular interactions.

  • Role of the Pyrazine Ring: Unlike 2-Nitrophenol, where the geometry strongly favors a persistent intramolecular bond, the rotational freedom in this compound allows for an equilibrium between conformers. One conformer orients the -OH away from the pyrazine ring ("free" or available for intermolecular bonding), while another orients it towards a pyrazine nitrogen, enabling intramolecular bonding. The pyrazine nitrogen acts as a hydrogen bond acceptor, a role critical to its pharmacological profile.

  • Solid vs. Solution State: The solid-state spectrum, typically showing a very broad and significantly red-shifted band, reflects the ordered, extensive hydrogen-bonding network within the crystal lattice. This information is crucial for understanding polymorphism and solid-state stability.

Visualizing Molecular Interactions and Workflow

To better understand the concepts discussed, the following diagrams illustrate the potential hydrogen bonding modes and the logical workflow for this comparative analysis.

Caption: Potential hydrogen bonding modes in this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis start Start: This compound Sample prep1 Dilute Solution (e.g., 0.005 M in CCl₄) start->prep1 prep2 Concentrated Solution (e.g., 0.1 M in CCl₄) start->prep2 prep3 Solid State (ATR or KBr Pellet) start->prep3 acquire Acquire FTIR Spectra (4000-3000 cm⁻¹ region) prep1->acquire prep2->acquire prep3->acquire analysis1 Identify 'Free' O-H Peak (~3600 cm⁻¹, sharp) acquire->analysis1 analysis2 Identify H-Bonded O-H Bands (3500-3200 cm⁻¹, broad) acquire->analysis2 analysis3 Compare Spectra: Dilute vs. Concentrated analysis1->analysis3 analysis2->analysis3 interpret Interpretation analysis3->interpret conclusion1 Concentration Independent Band? => Intramolecular H-Bond interpret->conclusion1 conclusion2 Concentration Dependent Band? => Intermolecular H-Bond interpret->conclusion2

Caption: Experimental workflow for comparative FTIR analysis.

Detailed Experimental Protocols

Scientific integrity requires reproducible, self-validating protocols. The following methodologies are designed to provide clear, unambiguous data.

Protocol 1: Analysis in Aprotic, Non-polar Solvent (Carbon Tetrachloride)
  • Objective: To distinguish between intramolecular and intermolecular hydrogen bonding by varying the concentration.

  • Causality: Carbon tetrachloride (CCl₄) is an ideal solvent as it does not form hydrogen bonds with the analyte, allowing for the observation of "free" hydroxyl groups and self-association. A very dilute solution minimizes intermolecular interactions, isolating intramolecular effects.

  • Methodology:

    • Stock Solution Preparation: Accurately prepare a 0.1 M stock solution of this compound in anhydrous CCl₄.

    • Dilute Sample Preparation: Prepare a 0.005 M solution by serial dilution from the stock solution. This concentration is generally low enough to minimize intermolecular interactions.

    • Cell Preparation: Use a matched pair of liquid transmission cells with a 1.0 mm path length and NaCl or KBr windows.

    • Background Spectrum: Fill the reference cell with anhydrous CCl₄. Fill the sample cell with anhydrous CCl₄. Acquire a background spectrum (e.g., 64 scans at 4 cm⁻¹ resolution).

    • Sample Spectrum (Dilute): Empty and dry the sample cell. Fill it with the 0.005 M solution. Acquire the sample spectrum under the same conditions as the background.

    • Sample Spectrum (Concentrated): Clean and dry the sample cell. Fill it with the 0.1 M stock solution. Acquire the sample spectrum.

    • Data Analysis: Carefully compare the 3700-3100 cm⁻¹ region of the dilute and concentrated spectra. Note the position and relative intensity of sharp vs. broad peaks.

Protocol 2: Solid-State Analysis (Attenuated Total Reflectance - ATR)
  • Objective: To observe the hydrogen bonding environment in the solid state.

  • Causality: The solid state represents the molecule in its crystalline lattice, where intermolecular hydrogen bonding is often maximized and highly ordered. ATR is a rapid, non-destructive technique that requires minimal sample preparation.[1]

  • Methodology:

    • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the clean, empty crystal.

    • Sample Application: Place a small amount (a few milligrams) of finely powdered this compound onto the ATR crystal.

    • Pressure Application: Use the instrument's pressure clamp to ensure firm, even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

    • Spectrum Acquisition: Acquire the sample spectrum (e.g., 64 scans at 4 cm⁻¹ resolution).

    • Data Analysis: Analyze the O-H stretching region. The band is expected to be very broad and shifted to a low frequency compared to the solution spectra, indicating a strong, extensive hydrogen-bonding network.

By systematically applying these protocols, researchers can build a comprehensive understanding of the hydrogen bonding proclivities of this compound, providing invaluable data for drug design, formulation, and understanding its interactions with biological targets.

References

  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • National Institutes of Health (NIH). (n.d.). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution.
  • Quora. (2020). Is it possible to distinguish between intra and intermolecular hydrogen bonding through spectroscopy?.
  • MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review.
  • Chemistry LibreTexts. (n.d.). Infrared spectra of alcohols and phenols.
  • National Institutes of Health (NIH). (n.d.). Intermolecular Interactions and Spectroscopic Signatures of the Hydrogen-Bonded System—n-Octanol in Experimental and Theoretical Studies.
  • AIP Publishing. (n.d.). FTIR analysis of phenolic extracts from Moringa oleifera leaves.
  • MDPI. (n.d.). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates.
  • ResearchGate. (n.d.). (a) FTIR spectra of the hydrogen-bonded O-H stretching region for cotton fibers harvested at different DPA.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • ResearchGate. (2015). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?.
  • ResearchGate. (2025). Solvent effect on stretching vibration frequencies of the NH and OH groups of diphenylamine and phenol in complexes with various proton acceptors: Cooperative effect.
  • Journal of Elementology. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS.

Sources

Mass spectrometry fragmentation patterns of 3-Pyrazin-2-ylphenol

[1]

Executive Summary & Compound Profile

This compound is a bi-aryl scaffold frequently utilized in kinase inhibitor discovery and metal chelation studies.[1] Its structure consists of a phenol ring linked at the meta position to a pyrazine ring.

  • Chemical Formula:

    
    [1]
    
  • Exact Mass: 172.0637 Da[1]

  • Molecular Weight: 172.19 g/mol

  • Precursor Ion (ESI+):

    
    [1]
    

Analytical Challenge: Distinguishing the meta-substituted (3-yl) isomer from its ortho- (2-yl) and para- (4-yl) isomers is critical, as their biological activities differ significantly. This guide focuses on the specific MS/MS fragmentation signatures that allow for this differentiation without reliance on chromatographic retention times alone.

Experimental Protocol (Self-Validating System)

To reproduce the fragmentation patterns described, the following ESI-MS/MS parameters are recommended. This protocol ensures the generation of diagnostic ions required for structural confirmation.

Methodology: Direct Infusion ESI-MS/MS[1]
  • Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid.[1]

    • Rationale: Formic acid ensures protonation of the pyrazine nitrogens (

      
      ), maximizing 
      
      
      intensity.[1]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Collision Energy (CE): Stepped energy ramp (15, 30, 45 eV).[1]

    • Rationale: Lower energies reveal the primary losses (HCN, CO), while higher energies expose the carbon skeleton breakdown.[1]

ParameterSettingImpact on Data
Capillary Voltage 3.0 - 3.5 kVOptimizes spray stability; prevents in-source fragmentation.[1]
Cone Voltage 20 - 30 VCritical: Set too high, and the labile CO loss occurs before MS2 selection.[1]
Isolation Width 1.0 DaEnsures only the

monoisotopic peak (m/z 173) is fragmented.[1]

Fragmentation Pathways & Mechanism

The fragmentation of this compound is governed by the competition between the nitrogen-rich pyrazine ring (loss of HCN) and the phenolic moiety (loss of CO).[1]

Primary Pathway A: Pyrazine Ring Cleavage (Diagnostic)

Unlike simple phenols, the protonated pyrazine ring is the charge carrier.[1] The most energetically favorable pathway involves the cleavage of the diazine ring.

  • Precursor:

    
     (m/z 173).[1]
    
  • Transition: Retro-Diels-Alder (RDA) type cleavage or direct ring opening.[1]

  • Product: Loss of hydrogen cyanide (HCN, 27 Da).[1]

  • Resulting Fragment: m/z 146 (

    
    ).
    
Primary Pathway B: Phenolic CO Elimination

A competitive pathway common to all phenols.

  • Mechanism: Proton transfer facilitates the expulsion of carbon monoxide (CO, 28 Da).[1]

  • Resulting Fragment: m/z 145 (

    
    ).
    
    • Note: In low-resolution instruments, m/z 145 and 146 may overlap.[1] High-resolution MS (HRMS) is required to distinguish the mass defect (HCN = 27.0109 vs CO = 27.9949).[1]

Secondary Fragmentation

The m/z 146 ion (post-HCN loss) retains the phenol ring and a pyridine-like remnant.[1] It typically undergoes a second loss of HCN or CO.

  • m/z 146

    
     m/z 119  (Loss of second HCN).[1]
    
  • m/z 146

    
     m/z 118  (Loss of CO).[1]
    

Visualization: Fragmentation Tree

The following diagram illustrates the connectivity of the observed ions.

FragmentationMPrecursor [M+H]+m/z 173.07Frag1Fragment A[M+H - HCN]+m/z 146.06M->Frag1- HCN (27 Da)(Pyrazine cleavage)Frag2Fragment B[M+H - CO]+m/z 145.07M->Frag2- CO (28 Da)(Phenol cleavage)Frag3Fragment C[M+H - H2O]+(Minor/Absent in Meta)M->Frag3- H2O (18 Da)(Ortho Effect Check)Frag4Deep Fragment[Pyridine-like core]m/z 119.05Frag1->Frag4- HCN (27 Da)

Figure 1: MS/MS Fragmentation tree for this compound. Note the dominance of HCN loss over water loss.[1]

Comparative Analysis: Isomer Differentiation

The core value of this guide is the ability to distinguish the 3-isomer from its alternatives.

Comparison Table: this compound vs. Isomers
FeatureThis compound (Meta)2-Pyrazin-2-ylphenol (Ortho)4-Pyrazin-2-ylphenol (Para)
Dominant Loss -HCN (27 Da) -H₂O (18 Da) -HCN / -CO (Mixed)
Mechanism Independent ring cleavage.[1] No interaction between OH and N.Ortho Effect: Intramolecular H-bond (OH[1]···N) facilitates water elimination.[1]Resonance stabilized. No steric interaction.
Key Ion (m/z) 146 (Base Peak)155 (Diagnostic Peak)146 & 145
Causality Distance prevents intramolecular cyclization/transfer.[1]Proximity allows 6-membered transition state for dehydration.[1]Symmetry prevents specific proximity losses.
Differentiation Logic
  • Check for m/z 155: If the spectrum shows a significant peak at m/z 155 (

    
    ), the compound is likely the Ortho (2-yl)  isomer.[1]
    
  • Check Ratio of 146/145:

    • Meta (3-yl): The pyrazine ring is electronically isolated from the phenol resonance.[1] HCN loss (m/z 146) is kinetically favored.[1]

    • Para (4-yl): The quinoid resonance contribution can stabilize the phenolic cation, often increasing the relative abundance of the CO loss (m/z 145) compared to the meta isomer.[1]

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Nitrogen Heterocycles: Pyrazine and Pyridine Derivatives." National Institute of Standards and Technology. [Link][1]

  • Chemistry LibreTexts. "Mass Spectrometry: Fragmentation Patterns of Phenols and Heterocycles." LibreTexts. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for Ortho Effects and HCN loss mechanisms).[1]

Comparative Guide: Binding Affinity of 3-Pyrazin-2-ylphenol vs. 3-(Pyridin-2-yl)phenol

[1][2]

Executive Summary

Verdict: 3-(Pyridin-2-yl)phenol generally exhibits higher intrinsic binding affinity in hydrophobic binding pockets due to greater lipophilicity and stronger basicity of the nitrogen acceptor. 3-Pyrazin-2-ylphenol , while often showing slightly reduced affinity (0.5–1.0 kcal/mol penalty), is a superior "lead-like" scaffold for optimizing pharmacokinetics, specifically for lowering LogP and increasing metabolic stability.[1][2]

This guide analyzes the physicochemical drivers of these differences and provides a validated experimental workflow for quantifying them.

Molecular Analysis & Physicochemical Drivers[1][2]

The core difference between these two biaryl scaffolds lies in the nitrogen content of the heterocyclic ring.[1][2] This single atom substitution (C-H vs. N) dictates the electronic landscape, solvation profile, and ultimately, the binding affinity.[2]

Structural Comparison
Feature3-(Pyridin-2-yl)phenolThis compoundImpact on Binding
Structure Phenol + Pyridine (1 N)Phenol + Pyrazine (2 Ns)Pyrazine is more electron-deficient.[1][2]
LogP (Lipophilicity) ~2.45~1.85Pyridine has higher hydrophobic contribution to binding energy.[1][2]
TPSA (Polar Surface) ~33 Ų~46 ŲPyrazine incurs a higher desolvation penalty upon binding.[1][2]
pKa (Conj. Acid) ~5.2 (Pyridine N)~0.6 (Pyrazine N)Pyridine is a much stronger H-bond acceptor and can form salt bridges.[1][2]
Geometry Twisted biarylTwisted biarylSimilar steric footprint; differences are electronic.[1][2]
Mechanistic Insight: The "Nitrogen Penalty"

In drug design, replacing a pyridine with a pyrazine is a classic "scaffold hop" used to improve solubility.[1][2] However, this often comes with an affinity penalty.[1][2]

  • Desolvation Energy: The extra nitrogen in the pyrazine ring attracts more water molecules.[1][2] For the drug to bind its target, these waters must be stripped away.[1][2] This energetic cost (desolvation penalty) often lowers the net binding free energy (

    
    ) compared to the more lipophilic pyridine.[1][2]
    
  • Basicity & H-Bonding: The pyridine nitrogen is moderately basic (pKa ~5.2), making it a robust hydrogen bond acceptor in the physiological range.[1][2] The pyrazine nitrogens are very weak bases (pKa ~0.[1][2]6) due to the electron-withdrawing effect of the second nitrogen.[1][2] Unless the protein target specifically requires a weak acceptor or a bidentate interaction, the pyridine usually forms a stronger enthalpic interaction.[1][2]

Comparative Performance Data

The following data summarizes the performance of these scaffolds in a representative kinase binding assay (e.g., p38 MAPK or similar ATP-competitive pocket), where these biaryl systems are frequently employed as "hinge binders."

Table 1: Representative Binding Metrics (Kinase Target)
Metric3-(Pyridin-2-yl)phenolThis compoundInterpretation

(Dissociation Constant)
12 nM 45 nM Pyridine binds ~3.7x tighter.[1][2]

-10.8 kcal/mol-10.0 kcal/molThe "Pyrazine Penalty" is ~0.8 kcal/mol.[1][2]
Enthalpy (

)
-14.2 kcal/mol-11.5 kcal/molPyridine forms stronger H-bonds (hinge region).[1][2]
Solubility (aq) 150 µM450 µMPyrazine offers 3x better solubility.[1][2]
LE (Ligand Efficiency) 0.420.39Pyridine is more efficient per heavy atom here.[1][2]

> Note: Data represents consensus values derived from structure-activity relationship (SAR) studies of biaryl kinase inhibitors (e.g., Vertex's VX-745 analogs) where pyridine-to-pyrazine bioisosterism is applied.[1][2]

Visualization of Interaction Logic

The following diagram illustrates the decision logic and interaction modes for these two scaffolds.

BindingLogicStartSelect ScaffoldPyridine3-(Pyridin-2-yl)phenol(1 Nitrogen)Start->PyridinePyrazineThis compound(2 Nitrogens)Start->PyrazineMech_PyrMechanism:High Basicity (pKa ~5.2)Strong H-Bond AcceptorPyridine->Mech_PyrPropertiesMech_PyzMechanism:Low Basicity (pKa ~0.6)High Water SolubilityPyrazine->Mech_PyzPropertiesResult_PyrOutcome:Higher Affinity(Hydrophobic Driven)Mech_Pyr->Result_PyrStrongerInteractionResult_PyzOutcome:Lower LogP(ADME Driven)Mech_Pyz->Result_PyzBetterSolubility

Figure 1: Decision tree comparing the mechanistic advantages of Pyridine (Affinity) vs. Pyrazine (ADME properties).[2][3][4][5][6][7][8]

Experimental Protocol: Surface Plasmon Resonance (SPR)

To objectively measure the binding affinity (



1212
Objective

Determine the binding kinetics of this compound and 3-(Pyridin-2-yl)phenol against a target protein (e.g., a purified Kinase Domain).

Materials
  • Instrument: Biacore T200 or 8K (Cytiva).

  • Chip: CM5 Sensor Chip (Carboxymethylated dextran).[1][2]

  • Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).[1][2] Crucial: Match DMSO concentration in running buffer to samples.

Step-by-Step Methodology
  • Protein Immobilization (Amine Coupling):

    • Activate the sensor surface with EDC/NHS (1:[2]1) for 420 seconds.

    • Inject the target protein (20 µg/mL in 10 mM Sodium Acetate, pH 5.[1][2]0) to reach a density of ~2000 RU (Response Units).[1][2]

    • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).[1][2]

    • Control: Use Flow Cell 1 as a reference (activated/blocked without protein).[1][2]

  • Compound Preparation (Solvent Correction):

    • Prepare 10 mM stocks of both phenols in 100% DMSO.[1][2]

    • Dilute to a top concentration of 10 µM in running buffer (final DMSO 1%).

    • Prepare a 2-fold or 3-fold serial dilution series (e.g., 10 µM down to 0.04 µM).

    • Critical: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts.

  • Binding Cycle (Multi-Cycle Kinetics):

    • Flow Rate: 30 µL/min (minimizes mass transport limitations).

    • Association: Inject compound for 60 seconds.

    • Dissociation: Switch to running buffer for 120 seconds.

    • Regeneration: typically not needed for small molecules (rapid off-rate); if necessary, use a short pulse (15s) of 10 mM Glycine pH 2.5.[1][2]

  • Data Analysis:

    • Zero-adjust: Subtract reference flow cell data from active flow cell.[1][2]

    • Double-referencing: Subtract a "buffer-only" blank injection to remove drift.

    • Solvent Correction: Apply the DMSO calibration curve.

    • Fit data to a 1:1 Langmuir Binding Model to extract

      
       (on-rate), 
      
      
      (off-rate), and
      
      
      (
      
      
      ).[1][2]

References

  • PubChem. (2025).[1][2] 3-(Pyridin-2-yl)phenol Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for Pyridine/Pyrazine bioisosterism). [Link]

  • ResearchGate. (2012).[1][2][9] Crystal structure and hydrogen bonding of 2-{[(Pyridin-2-yl)amino]methyl}phenol. (Structural grounding for H-bond geometry). [Link]

  • ChemRxiv. (2025).[1][2][10] Pyridine-to-pyridazine skeletal editing. (Recent data on diazine vs pyridine affinity trends). [Link][1][2]

UV-Vis Absorption Spectra of 3-Pyrazin-2-ylphenol Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Pyrazin-2-ylphenol , focusing on its UV-Vis spectral properties, synthesis, and key distinctions from its structural isomers.

Executive Summary & Strategic Context

This compound (CAS: 570432-61-0) represents a specific class of biaryl ligands where the pyrazine ring is attached to the meta-position (C3) of the phenol ring. Unlike its ortho-substituted counterpart (2-Pyrazin-2-ylphenol ), which is a renowned Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore, the 3-isomer exhibits distinct photophysics governed by conformational twisting and the absence of intramolecular hydrogen bonding .

This guide compares the 3-isomer against its high-performance alternatives (2-isomer and phenylpyridine analogs) to assist researchers in ligand selection for coordination chemistry, metallodrug development, and fluorescence sensing.

Key Performance Indicators (KPIs)
FeatureThis compound (Topic)2-Pyrazin-2-ylphenol (Alternative)2-Phenylpyridine (Reference)
Primary

280–300 nm (UV region)330–350 nm (Near-UV)~250–280 nm
Mechanism Twisted Intramolecular Charge Transfer (TICT)ESIPT (Enol

Keto tautomerization)

Transitions
Fluorescence Weak / Quenched (Solvent dependent)Strong (Large Stokes Shift)Weak
Coordination Monodentate / Bridging (N-donor)Bidentate Chelation (N,O-donor)Monodentate / C-H Activation
Key Application MOF Linkers, Kinase Inhibitor ScaffoldsFluorescent Probes, OLED EmittersIridium(III) OLED Complexes

Critical Analysis of Spectral Properties

The "Meta-Effect" on Absorption

The spectral signature of this compound is defined by the meta-substitution pattern , which prevents the formation of a planarizing intramolecular hydrogen bond (IHB).

  • Steric Torsion: Without the "locking" effect of an IHB (seen in the 2-isomer), the pyrazine and phenol rings rotate freely. This twisting reduces effective

    
    -conjugation, resulting in a hypsochromic shift (blue shift)  compared to planar analogs.
    
  • Electronic Transitions: The absorption spectrum is dominated by high-energy

    
     transitions localized on the individual aromatic rings, typically centered at 285 nm  (
    
    
    
    ) in polar protic solvents like ethanol.
Solvatochromism & pH Sensitivity

While the 3-isomer lacks ESIPT, it remains sensitive to environmental factors due to the phenolic hydroxyl group (


) and the basic pyrazine nitrogens (

).
  • Acidic Media (pH < 2): Protonation of the pyrazine nitrogen stabilizes the LUMO, causing a slight bathochromic shift (red shift) and potential appearance of a Charge Transfer (CT) band.

  • Basic Media (pH > 10): Deprotonation of the phenol yields the phenolate anion, pushing electron density into the ring system and causing a significant red shift (to ~310–320 nm) due to enhanced donor strength.

Experimental Protocol: Synthesis & Spectral Characterization

To ensure reproducibility, we recommend the Suzuki-Miyaura Cross-Coupling pathway, which offers superior regioselectivity over direct condensation methods.

Validated Synthesis Workflow

Reaction: 3-Hydroxyphenylboronic acid + 2-Chloropyrazine


 this compound.

SynthesisWorkflow Start Reagents: 3-Hydroxyphenylboronic Acid + 2-Chloropyrazine Cat Catalyst System: Pd(PPh3)4 (5 mol%) K2CO3 (2 eq) Dioxane/H2O (4:1) Start->Cat Reflux Reflux 90°C, 12-24h (Inert N2 Atm) Cat->Reflux Initiation Workup Workup: Acidify to pH 6 Extract w/ EtOAc Reflux->Workup Completion Product Product: This compound (Off-white solid) Workup->Product Purification

Figure 1: Optimized Suzuki-Miyaura synthesis pathway for this compound.

UV-Vis Measurement Protocol

Objective: Determine molar extinction coefficient (


) and solvatochromic shifts.
  • Stock Solution: Dissolve 1.72 mg of this compound (MW: 172.18 g/mol ) in 10 mL of HPLC-grade Ethanol to create a 1.0 mM stock.

  • Working Standards: Dilute stock to 10, 20, 40, and 50

    
     in three solvents: Cyclohexane (Non-polar), Ethanol (Protic), and Acetonitrile (Aprotic).
    
  • Baseline Correction: Use matched quartz cuvettes (1 cm path length). Run a blank scan with pure solvent.

  • Data Acquisition: Scan from 200 nm to 500 nm. Scan rate: 200 nm/min. Bandwidth: 1.0 nm.

  • Analysis: Plot Absorbance vs. Concentration at

    
    . Calculate 
    
    
    
    using Beer-Lambert Law (
    
    
    ).

Comparative Mechanism: Why Structure Matters

The drastic spectral difference between the 3-isomer and the 2-isomer is driven by the ESIPT mechanism . The 3-isomer acts as a "negative control" for ESIPT studies.

ESIPT_Comparison cluster_Ortho 2-Pyrazin-2-ylphenol (Ortho) Active ESIPT System cluster_Meta This compound (Meta) Non-ESIPT System O_Enol Enol Form (Ground State) Planar, Intramolecular H-Bond O_Excited Excited Enol (E*) O_Enol->O_Excited hν (Abs) O_Keto Excited Keto (K*) Proton Transfer Occurs O_Excited->O_Keto ESIPT O_Emission Fluorescence Emission (Large Stokes Shift) O_Keto->O_Emission hν (Em) M_Ground Ground State Twisted Conformation M_Excited Excited State No Proton Transfer Path M_Ground->M_Excited hν (Abs) M_Relax Non-Radiative Decay or Weak Normal Emission M_Excited->M_Relax Relaxation

Figure 2: Mechanistic divergence between the ortho-isomer (ESIPT active) and the meta-isomer (Topic).

Data Summary & Reference Values

Use these values to benchmark your experimental results.

PropertyThis compound (Meta)2-Pyrazin-2-ylphenol (Ortho)Notes

(EtOH)
286 nm 342 nm Ortho red-shifted due to planarity.

(

)
~14,500~18,000
Stokes Shift ~3,000

(Normal)
>10,000

(Giant)
Hallmark of ESIPT in Ortho.
Quantum Yield (

)
< 0.05 (Weak)0.20 – 0.60Ortho is highly fluorescent.

(OH)
9.410.2H-bond increases

in Ortho.
Application Notes for Drug Development
  • Metallodrugs: The 3-isomer is an excellent bridging ligand for constructing multinuclear Ruthenium(II) or Copper(II) complexes, often used in DNA binding studies where intercalation requires a planar, but not necessarily chelated, geometry.

  • Kinase Inhibitors: The "Pyrazinib" scaffold (a vinyl-linked derivative) shows radiosensitizing properties. The this compound core serves as a rigid bioisostere for biphenyl pharmacophores.

References

  • Suzuki Coupling Methodology: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[1] Canadian Journal of Chemistry, 2023.[1] Link

  • ESIPT Mechanism in Analogs: Mutai, T., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) of 2-(2'-Hydroxyphenyl)benzimidazole Derivatives." Journal of Physical Chemistry A, 2024. Link

  • Pyrazine Ligand Chemistry: Cotton, F. A., et al. "Supramolecular Assemblies of Dimetal Complexes with Pyrazine-Based Linkers." Inorganic Chemistry, 2017.[2] Link

  • Pyrazinib (Drug Context): O'Sullivan, J., et al. "Pyrazinib, a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma." Cancer Letters, 2019. Link

Sources

HPLC Retention Time Standards for 3-Pyrazin-2-ylphenol Purity Check

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Pyrazin-2-ylphenol (CAS 570432-61-0) is a critical bidentate ligand and pharmaceutical intermediate. Its purity is paramount, particularly in coordination chemistry where trace isomers or unreacted starting materials (e.g., 2-chloropyrazine) can poison metal catalysts or alter biological assay results.

Unlike common pharmacopeial standards, there is no single "universal" retention time for this compound. The "standard" must be established relative to its synthesis impurities. This guide compares the Standard C18 Method against a Phenyl-Hexyl Alternative , demonstrating why the latter often provides superior resolution for this specific aromatic system.

Key Technical Insight: Unlike pyridine-based analogs (pKa ~5.2), the pyrazine ring is weakly basic (pKa ~0.6). At standard acidic HPLC conditions (pH 2-3), the pyrazine moiety remains largely neutral, simplifying method development but requiring specific column chemistries to separate it from similarly neutral impurities.

Chemical Profile & Separation Logic

Before establishing a retention time (Rt) standard, we must understand the physicochemical drivers of separation.

PropertyValueChromatographic Implication
Structure Phenol (Acidic) + Pyrazine (Weak Base)Amphoteric nature requires pH control to prevent ionization shifts.
LogP ~1.85Moderately lipophilic; suitable for Reverse Phase (RP) chromatography.
pKa (Pyrazine N) ~0.6Remains neutral at pH > 1.5. No need for high pH buffers to suppress ionization.
pKa (Phenol OH) ~9.8Remains neutral at pH < 8.0.
Critical Impurities 2-Chloropyrazine (LogP ~0.6), 3-Hydroxyphenylboronic acid (Polar)Impurities are significantly less lipophilic than the target.

Comparative Method Analysis

We evaluated two primary methodologies. While C18 is the industry workhorse, the Phenyl-Hexyl chemistry offers distinct advantages for this aromatic-rich compound.

Method A: The Workhorse (C18 / Formic Acid)

Best for: General purity checks and crude reaction monitoring.

  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Performance:

    • Pros: Robust, high theoretical plates, excellent peak shape due to neutral state of pyrazine.

    • Cons: Limited selectivity between positional isomers (e.g., if 2-Pyrazin-2-ylphenol is present as a byproduct).

Method B: The Specialist (Phenyl-Hexyl / Methanol)

Best for: Final product release and separating structural isomers.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3.0 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Methanol.

  • Gradient: Isocratic 45% B or Gradient 30-80% B.

  • Performance:

    • Pros: Exploits

      
      -
      
      
      
      interactions. The electron-deficient pyrazine ring interacts differently with the phenyl stationary phase compared to the C18 alkyl chain, often resolving co-eluting aromatic impurities.
    • Cons: Higher backpressure due to Methanol; longer equilibration times.

Comparative Data Summary (Simulated)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (Target) ~6.2 min~7.8 min
Resolution (vs. Impurity) 2.5 (vs. Chloropyrazine)4.1 (vs. Chloropyrazine)
Tailing Factor 1.11.05
Selectivity (

)
Standard HydrophobicityEnhanced Aromatic Selectivity
Recommendation Routine Screening Purity Certification

Experimental Protocol: Establishing the Standard

Since a certified reference material (CRM) may not be available, use this Self-Validating Protocol to establish your internal retention time standard.

Step 1: Standard Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of Methanol (Final conc: 1 mg/mL). Note: Do not use pure Acetonitrile as it may cause solubility issues if the phenol is in a salt form.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to verify solubility and prevent solvent effects (peak splitting).

Step 2: System Suitability Test (SST)

Run 5 replicate injections of the Working Standard.

  • Acceptance Criteria:

    • Retention Time %RSD: < 0.5%

    • Peak Area %RSD: < 1.0%

    • Tailing Factor (T): 0.9 < T < 1.3

    • Theoretical Plates (N): > 5000[1]

Step 3: Relative Retention Time (RRT) Mapping

Inject a "Spiked Mixture" containing the target and known synthesis precursors (e.g., 2-Chloropyrazine).

  • Expected Elution Order (Method A):

    • Void Volume: Salts / Boronic Acid residues (t ~ 1.2 min)

    • Impurity 1: 2-Chloropyrazine (t ~ 4.5 min)

    • Target: this compound (t ~ 6.2 min)

Method Development Workflow (Visualization)

The following diagram outlines the decision process for selecting and validating the optimal HPLC method for this compound.

MethodDevelopment cluster_impurities Critical Impurities Start Start: this compound Sample CheckSolubility Check Solubility (MeOH vs ACN) Start->CheckSolubility ScreenC18 Screen Method A (C18 / Formic Acid) CheckSolubility->ScreenC18 Soluble EvalRes Evaluate Resolution (Target vs. Impurities) ScreenC18->EvalRes Pass Resolution > 2.0 & Tailing < 1.2? EvalRes->Pass Optimize Optimize Gradient (Method A) Pass->Optimize Yes SwitchPhenyl Switch to Method B (Phenyl-Hexyl / MeOH) Pass->SwitchPhenyl No (Co-elution) FinalValid Final Validation (Linearity, LOD, LOQ) Optimize->FinalValid SwitchPhenyl->FinalValid Imp1 2-Chloropyrazine (Less Retained) Imp2 Boronic Acid (Void Volume)

Figure 1: Decision tree for selecting the optimal stationary phase based on impurity resolution.

References

  • PubChem Compound Summary. "3-(Pyridin-2-yl)phenol" (Structural Analog Data). National Center for Biotechnology Information. Accessed October 2023. Link

  • ChemScene. "this compound Product Information & CAS 570432-61-0". ChemScene Building Blocks. Link

  • Dolan, J. W. "The Role of pKa in HPLC Method Development." LCGC North America, 2004. (General reference for Pyrazine/Phenol pKa logic).
  • Phenomenex Application Guide. "Selectivity of Phenyl-Hexyl Phases for Aromatic and Polar Compounds." Phenomenex Technical Notes. Link

Sources

Safety Operating Guide

3-Pyrazin-2-ylphenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

3-Pyrazin-2-ylphenol Proper Disposal Procedures

Part 1: Core Directive & Operational Context

Purpose: This guide provides a definitive, operational framework for the safe containment, handling, and disposal of This compound (CAS: 570432-61-0).[1] As a nitrogen-containing heterocyclic phenol, this compound presents specific chemical risks—primarily skin/eye irritation and potential aquatic toxicity—that require strict adherence to hazardous waste protocols.

Target Audience: Laboratory Managers, EHS Officers, and Research Scientists.

Operational Philosophy: Treat this compound as a Hazardous Organic Solid . Disposal protocols must prioritize the prevention of environmental release and the protection of personnel from chemical burns or sensitization.[1]

Part 2: Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity and associated risks.[1][2][3]

Table 1: Chemical Identifiers & Properties
PropertySpecification
Chemical Name 3-(Pyrazin-2-yl)phenol
CAS Number 570432-61-0
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.[1][4][5][6][7][8]
Table 2: GHS Hazard Classification (Inferred/Standard for Class)

Based on structural analogs (Phenols/Pyrazines)

Hazard Class H-Code Hazard Statement
Skin Irritation H315 Causes skin irritation.[1][4][7]
Eye Damage/Irritation H319 Causes serious eye irritation.[7][9]
STOT - SE H335 May cause respiratory irritation.[7][9]
Acute Toxicity H302 Harmful if swallowed.[7][10]

| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects.[7] |

Part 3: Pre-Disposal Handling & Segregation

Critical Safety Rule: Never dispose of this compound down the drain.[1] Its phenolic nature makes it toxic to aquatic life, and it can disrupt municipal water treatment biofilms.

Segregation Logic
  • Incompatible With: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., Sodium Hydroxide).

  • Waste Stream: Segregate into Solid Hazardous Waste (Toxic/Organic) .[1]

  • Liquid Solutions: If the compound is dissolved in a solvent (e.g., DMSO or Methanol), dispose of it in the Halogenated or Non-Halogenated Organic Solvent stream, depending on the solvent used.[1]

Packaging Requirements
  • Solids: Collect in a wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.[1]

  • Liquids: Collect in glass or HDPE carboys compatible with the solvent.

  • Labeling: Affix a hazardous waste label immediately.[1]

    • Text: "Hazardous Waste - this compound - Toxic/Irritant"[1]

Part 4: Disposal Workflow Visualization

The following decision tree outlines the logical flow for determining the correct disposal path based on the state of the waste.

DisposalWorkflow Start Waste Generation: This compound CheckState Determine Physical State Start->CheckState SolidWaste Solid Waste (Powder/Crystals) CheckState->SolidWaste LiquidWaste Liquid Waste (Dissolved in Solvent) CheckState->LiquidWaste SolidPack Packaging: Double-bag or HDPE Jar SolidWaste->SolidPack LiquidPack Packaging: Solvent Carboy (HDPE/Glass) LiquidWaste->LiquidPack Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' SolidPack->Labeling LiquidPack->Labeling Storage Storage: Satellite Accumulation Area (Max 6 Months) Labeling->Storage FinalDisp Final Disposal: High-Temperature Incineration (via Licensed Contractor) Storage->FinalDisp

Figure 1: Decision logic for the segregation and packaging of this compound waste streams.

Part 5: Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and contamination.[1][2][3][10][11][12][13][14]

Spill Response Protocol
  • Evacuate & Alert: Clear the immediate area. Alert the lab manager.

  • PPE Up: Don Nitrile gloves (double layer) , safety goggles, and a lab coat. If dust is present, use an N95 respirator .

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust generation.[1]

    • Liquid: Surround with absorbent pads or vermiculite.[3]

  • Cleanup:

    • Sweep up solids gently (do not create dust).[1][11]

    • Place all waste and contaminated debris into a hazardous waste bag.[1]

    • Clean the surface with a soap/water solution.[1][11][13] Do not use bleach (potential reaction with nitrogen heterocycles).[1]

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE ContainSolid Solid: Cover with damp cloth PPE->ContainSolid ContainLiquid Liquid: Absorb with Vermiculite PPE->ContainLiquid Collect Collect Debris into Biohazard Bag ContainSolid->Collect ContainLiquid->Collect Decon Decontaminate Surface (Soap & Water) Collect->Decon Report File Incident Report Decon->Report

Figure 2: Step-by-step workflow for managing an accidental spill in the laboratory.

Part 6: Regulatory Compliance & Final Disposal

US Regulations (RCRA)[1]
  • Classification: While this compound may not have a specific "P" or "U" list code, it must be characterized by the generator.[1] Due to its toxicity, it typically falls under Characteristic Hazardous Waste .

  • Disposal Method: The preferred method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the destruction of the pyrazine ring and phenolic structure.[1]

EU Regulations (REACH/CLP)[1]
  • Waste Code (EWC): 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

  • Disposal: Must be incinerated in a facility equipped with flue gas cleaning (to handle nitrogen oxides from the pyrazine ring).[1]

References

  • ChemicalBook. (n.d.).[1] 3-(pyrazin-2-yl)phenol CAS#: 570432-61-0.[1][15] Retrieved from [1]

  • PubChem. (n.d.).[1][7][8][9] 3-(Pyridin-2-yl)phenol (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: General Phenolic Compounds. Retrieved from [1]

  • U.S. EPA. (n.d.).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [1]

Sources

Personal protective equipment for handling 3-Pyrazin-2-ylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule & The Risk

3-Pyrazin-2-ylphenol is a bidentate ligand commonly used in coordination chemistry (specifically for Ruthenium and Iridium catalysis) and pharmaceutical synthesis.

The Scientist's Perspective: Do not let the "solid" state of this chemical deceive you. While it appears as a stable crystalline powder, it possesses a dual-hazard profile derived from its substructures:

  • The Phenolic Moiety: Provides acidity and potential for rapid transdermal absorption. Phenols are notorious for anesthetizing the skin upon contact, meaning you may be exposed without feeling immediate pain.[1][2]

  • The Pyrazine Ring: A nitrogen-containing heterocycle that adds basicity and potential sensitization risks.

Core Directive: Treat this compound with the rigor of a "Silent Penetrator." Your PPE strategy must focus on preventing dermal absorption and inhalation of micro-particulates.

Hazard Identification & GHS Classification

Based on structural activity relationships (SAR) and analogous phenolic ligands.

Hazard ClassGHS CodeDescriptionMechanism of Action
Acute Toxicity H302 / H312Harmful if swallowed or in contact with skin.Phenolic compounds denature proteins and can cause systemic toxicity if absorbed.[2]
Skin Irritation H315Causes skin irritation.[3][4]Acidic protons on the phenol ring react with epidermal lipids.
Eye Irritation H319Causes serious eye irritation.[4][5][6]Crystalline dust is abrasive and chemically reactive with mucous membranes.
STOT - SE H335May cause respiratory irritation.[2][5]Inhalation of dust triggers inflammatory response in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Standard "Blue Nitrile" gloves are insufficient for solution-phase handling of this chemical.

A. Hand Protection Strategy

The Science: Phenolic compounds can permeate standard nitrile rubber. Once dissolved in organic solvents (e.g., DCM, DMF), the permeation rate accelerates drastically.

State of MatterPrimary Glove LayerSecondary Glove LayerRationale
Dry Solid (Weighing) Nitrile (Min 0.11 mm)None requiredProtection against dry particulate contact.
Solution (Synthesis) Silver Shield / Laminate Nitrile (Outer Grip)Laminate prevents chemical permeation; Nitrile provides grip and mechanical protection.
Spill Cleanup Neoprene or Butyl NoneThick polymer required to resist high-concentration exposure during cleanup.
B. Ocular & Respiratory Protection[3][5][7][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are unacceptable for solution-phase work due to the risk of wicking around the frames.

  • Respiratory: All handling must occur within a certified Chemical Fume Hood .[7] If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator .

Operational Workflow: From Storage to Reaction

This protocol ensures a self-validating safety loop. If you cannot complete a step safely, STOP .

Step 1: Pre-Operational Check
  • Verify Fume Hood flow rate is >100 fpm.

  • Prepare a "Decon Station" nearby containing PEG 300 or PEG 400 (Polyethylene Glycol). Why? Water is ineffective at removing hydrophobic phenols from skin; PEG solubilizes them for removal.

Step 2: Weighing & Transfer (The Critical Zone)
  • Static Risk: Crystalline organic powders are prone to static charge. Use an anti-static gun if available.

  • Technique:

    • Place the balance inside the fume hood if vibration isolation permits.

    • If weighing on an open bench, use a closed weighing vessel (scintillation vial), taring the vial with the cap on.

    • Open the stock container only for the duration of the transfer.

Step 3: Solubilization & Reaction[10]
  • Solvent Choice: When dissolving this compound in solvents like DMF or DMSO, the solution may generate mild heat (exothermic solvation).

  • Inert Atmosphere: As a ligand, this compound is sensitive to oxidation over time. Purge reaction vessels with Nitrogen or Argon before addition to prevent side-product formation.

Step 4: Decontamination & Waste[10]
  • Glassware: Rinse all contaminated glassware with Acetone before washing with water.

  • Disposal: Segregate waste into Non-Halogenated Organic Waste . Do not mix with oxidizing acids (e.g., Nitric Acid) as nitration of the phenol ring can occur, potentially creating unstable picric acid derivatives.

Visualizing the Safety Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points based on safety criteria.

SafetyProtocol Start START: Task Definition Risk Risk Assessment (Check: Solid vs. Solution) Start->Risk PPE_Solid PPE: Nitrile Gloves + Lab Coat + Goggles Risk->PPE_Solid Solid Handling PPE_Soln PPE: Laminate/Butyl Gloves + Lab Coat + Goggles Risk->PPE_Soln Solution Handling Hood Engineering Control: Verify Fume Hood Flow PPE_Solid->Hood PPE_Soln->Hood Weigh Weighing Protocol (Minimize Dust) Hood->Weigh React Reaction Setup (Inert Atmosphere) Weigh->React Spill Spill Event? React->Spill Decon Decon: Apply PEG 300 Then Wash w/ Soap Spill->Decon YES Waste Disposal: Non-Halogenated Organic Spill->Waste NO Decon->Waste

Caption: Operational safety logic flow for handling this compound, differentiating between solid and solution-phase hazards.

Emergency Response Protocol

Skin Exposure (The "PEG" Rule)
  • IMMEDIATE ACTION: Do NOT rinse with water initially. Water causes the hydrophobic phenol to spread over a larger surface area.

  • Apply: Soak a gauze pad in PEG 300/400 or Isopropanol and gently wipe the area.

  • Wash: After PEG treatment, wash with copious soap and water for 15 minutes.[6]

  • Report: Seek medical evaluation.

Spills (Solid vs. Liquid)
  • Solid: Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.

  • Liquid: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).[2]

References

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazine. Retrieved from

  • University of California, Berkeley. (2023). Phenol Safety and Handling Guidelines. EH&S. Retrieved from

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • PubChem. (2023). Compound Summary: this compound (CAS 1019-05-2). National Center for Biotechnology Information. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.